ChemR23-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H33N5O5S2 |
|---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
5-cyclopropyl-2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-N-cyclopropylsulfonyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C31H33N5O5S2/c1-17-3-14-24(28-33-31(38)41-34-28)25(15-17)21-8-6-20(7-9-21)18(2)36(16-19-4-5-19)30-32-26(27(42-30)22-10-11-22)29(37)35-43(39,40)23-12-13-23/h3,6-9,14-15,18-19,22-23H,4-5,10-13,16H2,1-2H3,(H,35,37)(H,33,34,38)/t18-/m1/s1 |
InChI Key |
FQGLCYYIHLNVRG-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC(=C(S5)C6CC6)C(=O)NS(=O)(=O)C7CC7 |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC(=C(S5)C6CC6)C(=O)NS(=O)(=O)C7CC7 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of ChemR23 Modulators
A Note on ChemR23-IN-3: Publicly available scientific literature and chemical databases do not contain specific details regarding the discovery, synthesis, or chemical structure of a compound designated "this compound". While it is listed as a ligand for the ChemR23 receptor in some resources, the lack of published data prevents a specific analysis. This guide will therefore provide a comprehensive overview of the discovery and synthesis of modulators for the ChemR23 receptor, a process that would be analogous to the development of this compound.
Introduction: ChemR23 as a Therapeutic Target
Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory diseases, metabolic disorders, and cancer.[1][2][3] Its endogenous ligands include the chemoattractant protein chemerin and the specialized pro-resolving lipid mediator Resolvin E1 (RvE1).[4]
ChemR23 is primarily expressed on innate immune cells such as macrophages, dendritic cells, and natural killer cells.[5][6] The binding of its ligands initiates distinct downstream signaling cascades. Chemerin, often considered a pro-inflammatory mediator, attracts immune cells to sites of inflammation.[7] Conversely, RvE1 is a potent anti-inflammatory and pro-resolving molecule that can dampen inflammatory responses and promote tissue healing.[4][8] This dual functionality makes the modulation of ChemR23 a compelling, albeit complex, therapeutic strategy.
Modulation of ChemR23 can be achieved through two primary approaches:
-
Antagonism: Blocking the receptor to inhibit the pro-inflammatory and chemotactic effects of chemerin. Small molecule antagonists, such as the clinical candidate CCX832, have been developed for inflammatory conditions like psoriasis.[9][10]
-
Agonism: Activating the receptor to mimic the pro-resolving and anti-inflammatory effects of ligands like RvE1 or certain chemerin-derived peptides.[7][11] This approach holds promise for treating chronic inflammatory diseases by promoting resolution rather than just suppressing inflammation.[4][12]
This guide provides an in-depth overview of the core methodologies used to discover and synthesize novel ChemR23 modulators, intended for researchers and professionals in the field of drug development.
Discovery of Novel ChemR23 Modulators
The discovery of new ChemR23 agonists or antagonists typically follows a structured drug discovery cascade, beginning with high-throughput screening (HTS) to identify initial "hits" and progressing through lead optimization to identify a candidate compound.
Data Presentation: Known Modulators of ChemR23
The following table summarizes quantitative data for several known modulators of the ChemR23 receptor.
| Compound/Ligand | Type | Target Species | Assay Type | Potency (EC₅₀/IC₅₀/K_d) | Reference |
| Resolvin E1 (RvE1) | Agonist | Human | NF-κB Inhibition | EC₅₀ ≈ 1.0 nM | [8] |
| Resolvin E1 (RvE1) | Agonist | Human | Radioligand Binding (PMN membranes) | K_d = 48.3 nM | [13][14] |
| Chemerin-9 (C9) | Agonist | Human | β-arrestin Recruitment | Subnanomolar affinity | [3] |
| Chemerin-15 (C15) | Agonist | Murine | Macrophage Activation Inhibition | Picomolar concentrations | [7][11] |
| CCX832 | Antagonist | Human | Functional (Vascular Contraction) | Effective blockade of C9 action | [3] |
| α-NETA | Antagonist | Human | Functional | Low micromolar potency | [15] |
Mandatory Visualization: Discovery Workflow
The logical progression from initial screening to a candidate drug is a multi-step process involving iterative testing and refinement.
Experimental Protocols
Detailed and robust experimental protocols are critical for identifying and characterizing new chemical entities targeting ChemR23.
This functional assay is a primary HTS method for identifying modulators of Gαi-coupled receptors like ChemR23, which signal through the release of intracellular calcium stores.[16][17][18]
-
Objective: To measure the ability of a test compound to either elicit (agonist) or inhibit (antagonist) a calcium flux in cells expressing ChemR23.
-
Materials:
-
HEK293 or CHO cells stably expressing human ChemR23.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer (e.g., Krebs buffer with 1.8 mM CaCl₂).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[16]
-
Pluronic F-127.
-
Known ChemR23 agonist (e.g., chemerin-9 peptide) for antagonist mode.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[16][18]
-
-
Procedure:
-
Cell Plating: Seed ChemR23-expressing cells into microplates at a density of 25,000-50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove culture medium from wells and add 100 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.
-
Compound Preparation: Prepare test compounds in Assay Buffer at 3x the final desired concentration in a separate "compound plate".
-
Measurement:
-
Place both the cell plate and compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
For Agonist Mode: The instrument automatically adds 50 µL of the test compound solution to the cell plate.
-
For Antagonist Mode: The instrument first adds the test compound (antagonist), incubates for a specified period (e.g., 15-30 minutes), and then adds a known agonist (e.g., chemerin-9 at its EC₈₀ concentration).
-
Continue to record fluorescence intensity for 60-120 seconds post-addition.
-
-
-
Data Analysis:
-
The change in fluorescence (Max - Min) is calculated for each well.
-
For agonists, data are plotted as fluorescence change versus compound concentration to determine EC₅₀ values.
-
For antagonists, data are plotted as percent inhibition of the agonist response versus antagonist concentration to determine IC₅₀ values.
-
This assay provides a more physiologically relevant measure of ChemR23 function by quantifying the directed migration of immune cells toward a chemoattractant.[19][20][21]
-
Objective: To assess the ability of a test compound to block chemerin-induced migration of ChemR23-expressing cells.
-
Materials:
-
ChemR23-expressing cells (e.g., primary macrophages, dendritic cells, or a cell line).
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA).
-
Chemoattractant: Recombinant chemerin or chemerin-9 peptide.
-
Transwell inserts (e.g., 5 µm pore size for macrophages).
-
24-well companion plates.
-
Calcein-AM or similar fluorescent dye for cell labeling.
-
-
Procedure:
-
Cell Preparation: Harvest cells, wash, and resuspend in chemotaxis medium at 1x10⁶ cells/mL. If desired, label cells with Calcein-AM according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the test antagonist (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add chemotaxis medium containing the chemoattractant (e.g., 10 nM chemerin) to the lower wells of the 24-well plate (600 µL/well).
-
Add medium without chemoattractant to control wells to measure random migration (chemokinesis).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining the membrane and counting cells under a microscope.
-
If cells were pre-labeled with a fluorescent dye, measure the fluorescence of the bottom well using a plate reader.
-
-
-
-
Data Analysis:
-
Calculate the percentage of migrated cells relative to the total number of cells added.
-
Plot the percent inhibition of chemotaxis versus antagonist concentration to determine the IC₅₀ value.
-
Synthesis of ChemR23 Modulators
The chemical synthesis of ChemR23 modulators varies widely depending on the nature of the molecule, from complex natural products like RvE1 to novel small molecule antagonists.
Synthesis of a ChemR23 Agonist: Resolvin E1 (RvE1)
RvE1 is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[8] Its total synthesis is a significant challenge due to the presence of multiple stereocenters and a conjugated triene system. Synthetic routes often involve a convergent strategy, building separate fragments of the molecule that are later joined together.
A representative synthetic strategy would involve:
-
Preparation of Key Fragments: The carbon backbone is typically divided into two or three key fragments. For example, a C1-C12 fragment containing the carboxylic acid and two stereocenters, and a C13-C20 fragment containing the third stereocenter.
-
Stereocontrolled Reactions: Asymmetric synthesis techniques such as Sharpless epoxidation or Jacobsen epoxidation are employed to set the absolute stereochemistry of the hydroxyl groups.
-
Formation of the Conjugated System: Wittig or Horner-Wadsworth-Emmons reactions are commonly used to construct the Z- and E-olefins of the triene system.
-
Fragment Coupling and Finalization: The fragments are coupled using reactions like Sonogashira coupling followed by partial reduction, or Suzuki coupling. Final deprotection steps yield the target molecule, RvE1.
Synthesis of a Representative Small Molecule GPCR Antagonist
While the exact synthesis of the ChemR23 antagonist CCX832 is not public, the discovery of novel small molecule antagonists often begins with a hit from an HTS campaign, followed by extensive medicinal chemistry.[22] The synthesis of a pyridazinone-based antagonist for a different GPCR (NPBWR1) provides a representative example of the chemical strategies involved.[22]
The core synthesis involves two main steps:
-
Formation of the Pyridazinone Core: This is achieved by the condensation of an aryl hydrazine with mucochloric acid under acidic conditions. This reaction establishes the central heterocyclic scaffold of the molecule.
-
Nucleophilic Aromatic Substitution: The resulting 4,5-dichloro pyridazinone intermediate undergoes a nucleophilic substitution reaction. A phenoxide, generated by treating a phenol with a base, displaces the chlorine atom at the 4-position of the pyridazinone ring to install the desired side chain.
This modular approach allows for the rapid synthesis of a library of analogs by varying the aryl hydrazine and phenol starting materials, facilitating the exploration of structure-activity relationships (SAR).
Mandatory Visualization: Signaling and SAR
Understanding the receptor's signaling pathway and the principles of SAR are fundamental to designing effective modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 3. Chemerin Elicits Potent Constrictor Actions via Chemokine‐Like Receptor 1 (CMKLR1), not G‐Protein‐Coupled Receptor 1 (GPR1), in Human and Rat Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCX832 / GSK, Amgen [delta.larvol.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Chemerin Peptides Promote Phagocytosis in a ChemR23- and Syk-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. ibidi.com [ibidi.com]
- 22. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
ChemR23-IN-3: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ChemR23-IN-3, a potent and selective inhibitor of the chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1). This document outlines its chemical structure, physicochemical properties, and biological activity, supported by detailed experimental protocols and visualizations of its associated signaling pathways and experimental workflows.
Core Compound Properties
This compound is a thiazole-based small molecule antagonist of the ChemR23 receptor. Its discovery and characterization have positioned it as a valuable tool for investigating the physiological and pathological roles of the chemerin/ChemR23 signaling axis.
| Property | Value |
| Chemical Formula | C31H33N5O5S2 |
| Molecular Weight | 619.75 g/mol |
| CAS Number | 3032433-98-7 |
| Biological Activity | Potent ChemR23 inhibitor with an IC80 of 12 nM |
| Physical State | Solid |
Biological Context and Signaling Pathway
ChemR23 is a G protein-coupled receptor (GPCR) that plays a significant role in immunity and inflammation. It is activated by the endogenous ligand chemerin, a chemoattractant for various immune cells, including macrophages, dendritic cells, and natural killer cells. The binding of chemerin to ChemR23 initiates a cascade of intracellular signaling events. This compound acts by competitively inhibiting this interaction.
The activation of ChemR23 by its ligand, chemerin, triggers a signaling cascade characteristic of G protein-coupled receptors. This process begins with the binding of chemerin, which induces a conformational change in the receptor. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins, typically of the Gi/o family. The activated G protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector enzymes and ion channels. This signaling cascade ultimately leads to the recruitment of immune cells to sites of inflammation.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
In Vitro ChemR23 Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound on its target receptor.
Objective: To quantify the in vitro potency of this compound in inhibiting the binding of chemerin to the ChemR23 receptor.
Materials:
-
ChemR23-expressing cell line (e.g., CHO-K1 or HEK293)
-
This compound
-
Recombinant human chemerin
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Detection reagents (e.g., fluorescently labeled antibody or ligand)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Preparation: Culture ChemR23-expressing cells to optimal confluency and harvest.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: Add the diluted compound, a fixed concentration of chemerin, and the cell suspension to the microplate wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Detection: Add the detection reagent and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50/IC80 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and validation of a novel ChemR23 inhibitor like this compound.
In-Depth Technical Guide: ChemR23-IN-3 (CAS 3032433-98-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ChemR23-IN-3, a potent and orally active inhibitor of the ChemR23 receptor. This document collates available data on its biological activity, mechanism of action, and relevant experimental protocols, designed to support ongoing research and development efforts in inflammation and autoimmune diseases.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 3032433-98-7 | N/A |
| Molecular Formula | C₃₁H₃₃N₅O₅S₂ | [1] |
| Molar Mass | 619.75 g/mol | [1] |
| Chemical Name | Thiazole-4-acylsulfonamide derivative | [1] |
| Target | ChemR23 (CMKLR1) | [1] |
| Biological Activity | Potent ChemR23 inhibitor | [1] |
| IC₈₀ | 12 nM | [1] |
Mechanism of Action and Signaling Pathway
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[2][3] It is activated by two endogenous ligands: the adipokine chemerin and the lipid mediator resolvin E1 (RvE1).[4] The binding of these ligands initiates intracellular signaling cascades that can have both pro- and anti-inflammatory effects, depending on the cellular context and the specific ligand.[5][6]
This compound acts as an inhibitor of this receptor, thereby modulating the downstream signaling pathways. The primary mechanism of inhibition is through the induction of receptor internalization.[7]
Below is a diagram illustrating the general signaling pathway of the ChemR23 receptor.
References
- 1. ibidi.com [ibidi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAL-1 as Cellular Model System to Study CCR7-Guided Human Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
The ChemR23 Signaling Nexus in Dendritic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ChemR23 signaling pathway in dendritic cells (DCs). It details the molecular interactions, downstream signaling cascades, and functional outcomes of ChemR23 activation, offering valuable insights for researchers and professionals in immunology and drug development.
Introduction: The ChemR23 Receptor and its Ligands
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs).[1][2][3] This receptor plays a crucial role in orchestrating DC trafficking and modulating immune responses. ChemR23 is activated by two primary endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[1][4]
-
Chemerin: Initially secreted as an inactive precursor, prochemerin, it is proteolytically cleaved in inflammatory environments to become a potent chemoattractant for immature DCs.[2]
-
Resolvin E1 (RvE1): An anti-inflammatory and pro-resolving lipid mediator derived from eicosapentaenoic acid (EPA), RvE1 also signals through ChemR23 to modulate DC function.[4][5]
The expression and function of ChemR23 are dynamically regulated, with immature DCs exhibiting higher functional expression, which is often downregulated or uncoupled upon maturation.[3]
The ChemR23 Signaling Cascade in Dendritic Cells
ChemR23 is coupled to the Gi family of G proteins.[4][6] Upon ligand binding, a conformational change in the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer initiate downstream signaling cascades.
Key downstream events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Calcium Mobilization: Ligation of ChemR23 triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in many cellular processes.[2][8]
-
Activation of MAP Kinase Pathways: ChemR23 signaling leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][9]
-
Activation of the PI3K/Akt Pathway: The pathway also involves the activation of Phosphoinositide 3-kinase (PI3K), resulting in the phosphorylation and activation of Akt (also known as Protein Kinase B).[5][10][11]
These signaling events culminate in various cellular responses, including chemotaxis, modulation of cytokine production, and regulation of cell survival and activation.
Caption: ChemR23 signaling pathway in dendritic cells.
Functional Consequences of ChemR23 Signaling in Dendritic Cells
The activation of the ChemR23 signaling pathway has profound effects on the function of dendritic cells.
Dendritic Cell Migration
A primary function of the chemerin/ChemR23 axis is to direct the migration of immature pDCs and mDCs. Chemerin acts as a potent chemoattractant, guiding these cells from the bloodstream to secondary lymphoid organs and sites of inflammation.[3][4][12] This directed migration is essential for the initiation of adaptive immune responses.
| Dendritic Cell Subset | Chemoattractant | Concentration for Peak Migration | Reference |
| Immature Myeloid DCs | Chemerin | 100 pM | [12] |
| Immature Plasmacytoid DCs | Chemerin | 100 pM | [12] |
Modulation of Cytokine Production
ChemR23 signaling can also modulate the production of cytokines by dendritic cells. For instance, in a mouse model of acute lung inflammation, chemerin displayed anti-inflammatory properties by reducing the release of inflammatory cytokines in a ChemR23-dependent manner.[1][2] Conversely, RvE1, another ChemR23 ligand, has been shown to decrease the secretion of pro-inflammatory cytokines like IL-12 by DCs.
| Ligand | Effect on Cytokine Production | Dendritic Cell Type | Reference |
| Chemerin | Reduced inflammatory cytokines | Mouse lung DCs | [1] |
| RvE1 | Decreased IL-12 secretion | Not specified | [13] |
Experimental Protocols
Dendritic Cell Chemotaxis Assay (Transwell Assay)
This protocol is adapted from established methods for assessing DC migration.[14][15]
Objective: To quantify the migration of dendritic cells in response to a chemoattractant gradient.
Materials:
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Human or mouse dendritic cells (immature)
-
Chemoattractant (e.g., recombinant human chemerin)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
24-well tissue culture plates
-
Flow cytometer or hemocytometer
Procedure:
-
Preparation:
-
Starve dendritic cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend DCs in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the chemoattractant in assay medium.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (or medium alone as a negative control) to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100 µL of the DC suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell insert.
-
Collect the cells from the lower chamber.
-
Count the migrated cells using a flow cytometer (with counting beads) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium alone.
-
Caption: Workflow for a dendritic cell chemotaxis assay.
Intracellular Calcium Mobilization Assay
This protocol is based on standard methods for measuring intracellular calcium flux.[16][17][18]
Objective: To measure the transient increase in intracellular calcium in dendritic cells upon ChemR23 activation.
Materials:
-
Human or mouse dendritic cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional, to prevent dye leakage)
-
Fluorometric imaging plate reader or flow cytometer capable of kinetic reading
-
Ligand (e.g., chemerin)
-
Positive control (e.g., ionomycin)
-
Negative control (e.g., EGTA)
Procedure:
-
Cell Loading:
-
Resuspend DCs in HBSS at 1-2 x 10^6 cells/mL.
-
Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Probenecid can also be included.
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at the desired concentration for analysis.
-
-
Measurement:
-
Equilibrate the cells at 37°C for 5-10 minutes in the measurement instrument.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add the ligand (chemerin) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
At the end of the recording, add a positive control (ionomycin) to determine the maximum fluorescence, followed by a negative control (EGTA) to determine the minimum fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.
-
Intracellular Cytokine Staining by Flow Cytometry
This protocol is a generalized procedure based on established methods.[19][20][21][22]
Objective: To identify and quantify dendritic cells producing specific cytokines following stimulation.
Materials:
-
Dendritic cells
-
Cell culture medium
-
Stimulating agent (e.g., LPS, CpG, or chemerin/RvE1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11c, CD123)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-10, IL-12, TNF-α) and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture DCs in the presence of the desired stimulus for a predetermined time (e.g., 4-24 hours).
-
For the last 4-6 hours of culture, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated antibodies against surface markers for 20-30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (and isotype controls in separate tubes) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Acquisition:
-
Wash the cells with permeabilization buffer, followed by a final wash with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the dendritic cell population based on forward and side scatter, and then on specific surface markers.
-
Analyze the expression of intracellular cytokines within the gated DC population compared to the isotype control.
-
Conclusion
The ChemR23 signaling pathway in dendritic cells represents a critical axis in the regulation of immune responses. Its ability to direct DC migration and modulate their function highlights its potential as a therapeutic target for a range of inflammatory and autoimmune diseases. A thorough understanding of its intricate signaling network and the development of robust experimental models are essential for harnessing its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the promising biology of ChemR23.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 8. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemerin promotes MAPK/ERK activation to induce inflammatory factor production in rat synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemerin affects the metabolic and proliferative capabilities of chondrocytes by increasing the phosphorylation of AKT/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dendritic cell maturation and chemotaxis is regulated by TRPM2-mediated lysosomal Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
- 16. bu.edu [bu.edu]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. intracellular calcium assay [protocols.io]
- 19. Intracellular Cytokine Staining Protocol [anilocus.com]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 22. lerner.ccf.org [lerner.ccf.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemerin/ChemR23 Axis in Inflammatory Diseases
The Chemerin/ChemR23 axis, a crucial signaling system, has garnered significant attention for its multifaceted role in the onset and resolution of inflammation. This guide provides a comprehensive overview of this axis, its signaling pathways, its involvement in various inflammatory conditions, and the experimental approaches used to investigate its function.
Introduction to the Chemerin/ChemR23 Axis
Chemerin is a chemoattractant protein that is initially synthesized as an inactive precursor, prochemerin.[1] Upon proteolytic cleavage by serine proteases in inflammatory or coagulation cascades, prochemerin is converted into its active form.[2] Active chemerin exerts its biological effects by binding to three G protein-coupled receptors: ChemR23 (also known as CMKLR1), GPR1, and CCRL2.[2][3]
ChemR23 is the most well-characterized receptor and is expressed on various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells.[4][5] The binding of chemerin to ChemR23 triggers downstream signaling pathways that regulate cell migration, inflammation, and other cellular processes.[6] GPR1 is another signaling receptor for chemerin, while CCRL2 is considered a non-signaling receptor that may function to regulate local chemerin concentrations.[3]
The Chemerin/ChemR23 axis plays a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context and the specific chemerin-derived peptides generated.[2][4] This pathway is implicated in a wide range of inflammatory diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.[5]
The Chemerin/ChemR23 Signaling Pathway
The activation of the Chemerin/ChemR23 signaling pathway initiates a cascade of intracellular events. Upon ligand binding, ChemR23, a G protein-coupled receptor, activates intracellular signaling molecules.[7] This leads to an increase in intracellular calcium (Ca2+) release and the phosphorylation of extracellular signal-regulated kinase (ERK).[7] The pathway also involves the phosphorylation of p44/42 mitogen-activated protein kinases (MAPKs) and Akt.[6] In some cellular contexts, this signaling can inhibit the accumulation of cyclic AMP (cAMP).[7] The multifaceted downstream effects of this pathway underscore its importance in regulating cellular responses in inflammation.
Chemerin/ChemR23 Signaling Pathway.
Role in Inflammatory Diseases
The Chemerin/ChemR23 axis is implicated in a variety of inflammatory diseases, often exhibiting a pro-inflammatory role by recruiting immune cells to sites of inflammation.
In psoriasis, a chronic inflammatory skin condition, the Chemerin/ChemR23 axis is believed to play a key role in the recruitment of plasmacytoid dendritic cells (pDCs) to the skin.[8][9] Chemerin expression is elevated in early psoriatic lesions and is associated with the infiltration of pDCs and neutrophils.[8] Fibroblasts from psoriatic lesions show higher levels of chemerin expression and promote pDC migration in a chemerin-dependent manner.[9] This suggests that targeting the Chemerin/ChemR23 axis could be a therapeutic strategy for psoriasis.[10]
Role of Chemerin/ChemR23 in Psoriasis.
In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation, both chemerin and ChemR23 are highly expressed in the synovium.[11] Chemerin is expressed by endothelial cells and synovial lining and sublining cells, while ChemR23 is found on macrophages, immature DCs, and fibroblast-like synoviocytes (FLSs).[11] Chemerin can activate FLSs, leading to the production of pro-inflammatory cytokines such as IL-6, chemokines like CCL2, and matrix metalloproteinase 3 (MMP-3), all of which contribute to the pathogenesis of RA.[11]
The role of the Chemerin/ChemR23 axis in inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is complex, with evidence supporting both pro- and anti-inflammatory functions.[1][2] High serum levels of chemerin have been observed in IBD patients.[2] Locally, chemerin expression in the colon is positively associated with the severity of inflammation.[2] It can stimulate macrophages to produce pro-inflammatory cytokines like TNF and IL-6.[2] However, some studies suggest that chemerin can also have anti-inflammatory effects, such as reducing neutrophil transepithelial migration.[1]
The Chemerin/ChemR23 axis is also involved in neuroinflammatory processes. In conditions like ischemic stroke and germinal matrix hemorrhage, chemerin has shown neuroprotective and anti-inflammatory effects.[12][13][14] For instance, the chemerin-derived peptide, chemerin 15, has been shown to suppress microglia-mediated inflammatory responses and reduce neuronal apoptosis.[12] This anti-inflammatory activity is often mediated through the ChemR23 receptor and can involve downstream pathways like AMPK/Nrf2.[13][14]
Quantitative Data on Chemerin/ChemR23 Expression
| Disease | Tissue/Fluid | Chemerin Levels | ChemR23 Expression | Reference(s) |
| Psoriasis | Skin Lesions | 28.1 ± 9.28 ng/mg (lesional) vs. 5.22 ± 1.98 ng/mg (control) | Upregulated on pDCs (CD123+/BDCA-2+) in early lesions | [9][15] |
| Plasma | 52.45 ± 11.83 µg/mL (psoriasis) vs. 9.4 ± 1.6 µg/mL (control) | Upregulated in peripheral blood | [15] | |
| Rheumatoid Arthritis | Synovium | Highly expressed in RA synovium compared to osteoarthritis | Highly expressed on macrophages, immature DCs, and FLSs in RA synovium | [11] |
| Serum | Higher levels in patients with moderate/severe disease activity (OR: 2.76 for levels ≥103 ng/mL) | - | [16] | |
| Osteoarthritis | Cartilage | Expressed by human articular chondrocytes | Expressed by human articular chondrocytes | [6] |
| Inflammatory Bowel Disease | Serum | Inconsistent results, some studies show higher concentrations in IBD patients | Increased expression in endothelial cells induced by pro-inflammatory cytokines (IL-1β, IL-6, TNF) | [1][2] |
| Colon Biopsies | Higher in inflamed tissues, correlates with severity of inflammation | Increased number of ChemR23+ cells (DCs) in active IBD | [2][17] |
Experimental Protocols
Investigating the Chemerin/ChemR23 axis involves a range of molecular and cellular biology techniques.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify chemerin concentrations in serum, plasma, and cell culture supernatants.[18]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of chemerin and ChemR23 in cells and tissues.[6]
-
Western Blotting: To detect and quantify the protein expression of ChemR23 in cell lysates.[18]
-
Immunohistochemistry/Immunocytochemistry: To visualize the localization of chemerin and ChemR23 proteins in tissue sections and cultured cells.[6][18]
-
Chemotaxis Assay: To assess the migration of immune cells (e.g., DCs, macrophages) towards a chemerin gradient, often using a Boyden chamber or similar microfluidic devices.[19]
-
Calcium Mobilization Assay: To measure the increase in intracellular calcium concentration in response to chemerin stimulation, indicating receptor activation.[20]
-
Cell Signaling Analysis: Using techniques like Western blotting to detect the phosphorylation of downstream signaling molecules such as ERK, Akt, and p38 MAPK upon chemerin stimulation.[6]
-
Cytokine Release Assay: Measuring the levels of pro- and anti-inflammatory cytokines released from cells (e.g., macrophages, FLSs) after treatment with chemerin, typically by ELISA or multiplex bead array.[11][21]
Workflow for Investigating Chemerin/ChemR23 Function.
Therapeutic Potential
The significant involvement of the Chemerin/ChemR23 axis in various inflammatory diseases makes it an attractive target for therapeutic intervention.[4] The development of small molecule antagonists and blocking antibodies for ChemR23 is an active area of research.[22][23] These antagonists aim to inhibit the binding of chemerin to ChemR23, thereby dampening the pro-inflammatory signaling cascade.[22]
Conversely, in conditions where the axis has a protective or anti-inflammatory role, such as in certain neuroinflammatory contexts, the use of ChemR23 agonists or chemerin-derived peptides like chemerin 15 could be a promising therapeutic strategy.[12][24]
Conclusion
The Chemerin/ChemR23 axis is a complex and pleiotropic signaling system with a pivotal role in the regulation of inflammation. Its function can be either pro- or anti-inflammatory depending on the specific disease, the cellular context, and the nature of the chemerin-derived ligands. A thorough understanding of this axis is crucial for the development of novel therapeutics for a wide range of inflammatory disorders. Future research will likely focus on elucidating the precise mechanisms that govern the differential effects of this pathway and on advancing the clinical development of modulators of the Chemerin/ChemR23 axis.
References
- 1. Serum Levels of Chemerin in Patients with Inflammatory Bowel Disease as an Indicator of Anti-TNF Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. iris.unito.it [iris.unito.it]
- 4. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Chemerin expression marks early psoriatic skin lesions and correlates with plasmacytoid dendritic cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin expression marks early psoriatic skin lesions and correlates with plasmacytoid dendritic cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemerin activates fibroblast-like synoviocytes in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemerin 15 peptide reduces neuroinflammation via the ChemR23 receptor after ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemerin suppresses neuroinflammation and improves neurological recovery via CaMKK2/AMPK/Nrf2 pathway after germinal matrix hemorrhage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Selected Proteins in the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum chemerin levels: A potential biomarker of joint inflammation in women with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemerin, a novel player in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The chemerin/ChemR23 system does not affect the pro-inflammatory response of mouse and human macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 and ChemR23: A Technical Guide to the Core of Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is no longer considered a passive decay of pro-inflammatory signals but an active, coordinated process orchestrated by a novel class of specialized pro-resolving mediators (SPMs). Among these, Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent agonist of resolution. RvE1 exerts its powerful anti-inflammatory and pro-resolving actions primarily through its interaction with the G protein-coupled receptor, ChemR23 (also known as chemerin-like receptor 1 or CMKLR1). This technical guide provides an in-depth overview of the RvE1-ChemR23 axis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways that underpin their role in restoring tissue homeostasis.
Quantitative Data: The Potency and Efficacy of the RvE1-ChemR23 Interaction
The biological activities of RvE1 are initiated through specific binding to its receptors, leading to downstream signaling events that counter-regulate inflammation. The following tables summarize the key quantitative parameters that define the interaction of RvE1 with ChemR23 and its functional consequences.
Table 1: Receptor Binding Affinity of Resolvin E1
| Ligand | Receptor | Cell/System | Binding Affinity (Kd) | Reference |
| Resolvin E1 | Human ChemR23 | Recombinant system | 11.3 ± 5.4 nM | [1] |
| Resolvin E1 | Human BLT1 | Human PMN membranes | 48.3 nM | [1][2] |
Table 2: In Vitro Efficacy of Resolvin E1
| Biological Effect | Cell Type/System | RvE1 Concentration | EC50/IC50 | Reference |
| Inhibition of TNF-α-induced NF-κB activation | ChemR23-transfected cells | 0.1 - 100 nM | ~1.0 nM | [3] |
| Stimulation of Akt phosphorylation | Human ChemR23-transfected CHO cells | 0.01 - 100 nM | - | [1][4] |
| Stimulation of ribosomal protein S6 phosphorylation | PMA-differentiated HL60 cells | 0.01 - 100 nM (maximal at 10 nM) | - | [1] |
| Inhibition of ADP-stimulated P-selectin mobilization | Human platelets | 0.1 - 100 nM | ~1.6 x 10⁻¹² M | [5] |
| Blockade of ADP-P2Y12 signals | P2Y12-ChemR23 expressing cells | 0.1 - 10.0 nM | ~1.6 x 10⁻¹¹ M | [5] |
Table 3: In Vivo Dosage and Effects of Resolvin E1 in Preclinical Models
| Animal Model | RvE1 Dosage | Route of Administration | Key Findings | Reference |
| Zymosan-induced peritonitis | 100 ng | Intravenous | Reduced PMN infiltration (BLT1-dependent) | [2] |
| Zymosan-induced peritonitis | 1.0 µg | Intravenous | Reduced PMN infiltration (BLT1-independent) | [2] |
| Ligature-induced periodontitis | 0.1 µg/µl and 0.5 µg/µl | Topical | Prevented and treated periodontitis, regenerated alveolar bone | [6] |
| LPS-induced heart injury | Not specified | Not specified | Inhibited the increase in IL-1β, IL-6, and MCP-1 mRNA levels | [7] |
| DSS-induced colitis | Not specified | Not specified | Reduced expression of TNF-α, IL-1β, and IL-6 mRNA | [8] |
Signaling Pathways: Unraveling the Pro-Resolving Mechanisms of RvE1-ChemR23
Activation of ChemR23 by RvE1 initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote resolution. The primary signaling axes identified include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-survival and pro-phagocytic pathways involving Akt and ERK.
Caption: RvE1-ChemR23 Signaling Cascade.
Experimental Protocols: Methodologies for Studying the RvE1-ChemR23 Axis
Reproducible and robust experimental models are crucial for elucidating the biological functions of RvE1 and ChemR23. Below are outlines of key in vivo and in vitro assays commonly employed in this field of research.
Zymosan-Induced Peritonitis in Mice: An In Vivo Model of Acute Inflammation
This widely used model allows for the quantitative assessment of leukocyte infiltration and the efficacy of pro-resolving mediators in a self-resolving inflammatory environment.
Caption: Zymosan-Induced Peritonitis Workflow.
Methodology Overview:
-
Induction: Mice are administered an intraperitoneal (i.p.) injection of Zymosan A (typically 0.1-1 mg per mouse) suspended in sterile saline.[9]
-
Treatment: RvE1 or a vehicle control is administered, often intravenously (i.v.) or i.p., at a desired time point before or after the zymosan challenge.
-
Cellular Infiltration Analysis: At various time points post-injection (e.g., 4, 12, 24, 48 hours), the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).
-
Quantification: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts to distinguish neutrophils and macrophages are performed by cytocentrifugation followed by staining (e.g., Diff-Quik) or by multi-color flow cytometry using cell-specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The cell-free supernatant of the lavage fluid can be analyzed for levels of cytokines, chemokines, and other inflammatory mediators using techniques such as ELISA or Luminex assays.
Macrophage Phagocytosis Assay: Assessing a Key Pro-Resolving Function
A hallmark of inflammation resolution is the efficient clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis. RvE1 is a potent enhancer of this process.
Caption: Macrophage Phagocytosis Assay Workflow.
Methodology Overview:
-
Macrophage Preparation: Primary macrophages (e.g., bone marrow-derived macrophages) or macrophage-like cell lines (e.g., PMA-differentiated THP-1 cells) are cultured in appropriate plates.[10]
-
Target Preparation: Apoptotic cells (e.g., neutrophils induced to undergo apoptosis), zymosan particles, or bacteria are labeled with a fluorescent dye (e.g., FITC, CFSE, or pHrodo).
-
Co-incubation: The macrophages are treated with various concentrations of RvE1 or vehicle, followed by the addition of the fluorescently labeled targets.
-
Phagocytosis: The co-culture is incubated for a specific period (e.g., 30-90 minutes) to allow for engulfment.
-
Analysis:
-
Flow Cytometry: After incubation, non-ingested targets are washed away, and the macrophages are harvested. The percentage of fluorescent (phagocytic) macrophages and the mean fluorescence intensity (indicating the amount of engulfed material) are quantified.[11][12]
-
Fluorescence Microscopy: Cells can be visualized to observe the internalization of targets. Extracellular fluorescence can be quenched (e.g., with trypan blue) to ensure only internalized targets are quantified.
-
Neutrophil Chemotaxis Assay: Monitoring Leukocyte Migration
RvE1 can inhibit the migration of neutrophils towards chemoattractants, a key anti-inflammatory action. The Boyden chamber or Transwell assay is a standard method to quantify this effect.
Caption: Neutrophil Chemotaxis Assay Workflow.
Methodology Overview:
-
Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation).[13]
-
Assay Setup: A chemotaxis chamber (e.g., a 96-well Transwell plate with a 5.0 µm pore size membrane) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., leukotriene B4 [LTB4] or interleukin-8 [IL-8]).
-
Cell Treatment and Seeding: Isolated neutrophils are pre-incubated with different concentrations of RvE1 or a vehicle control and then added to the upper chamber.
-
Migration: The plate is incubated for 1-2 hours to allow neutrophils to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting after staining, or more commonly, by lysing the migrated cells and measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®), where the luminescence is proportional to the number of cells.[13]
Conclusion and Future Directions
The Resolvin E1-ChemR23 axis represents a pivotal control point in the resolution of inflammation. The potent and specific actions of RvE1 in reducing leukocyte infiltration, inhibiting pro-inflammatory cytokine production, and enhancing macrophage-mediated clearance of apoptotic cells and debris underscore its therapeutic potential. The quantitative data and experimental methodologies detailed in this guide provide a framework for researchers and drug development professionals to further investigate this critical pro-resolving pathway.
Future research will likely focus on the development of stable synthetic analogs of RvE1 and novel agonists targeting ChemR23 to overcome the short biological half-life of native resolvins. A deeper understanding of the tissue- and cell-specific expression and regulation of ChemR23 in various chronic inflammatory diseases will be crucial for the successful clinical translation of therapies targeting this powerful pro-resolving system. The continued exploration of the RvE1-ChemR23 nexus holds immense promise for the development of a new generation of therapeutics that promote resolution as a primary pharmacological goal, rather than solely suppressing inflammation.
References
- 1. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resolvin E1 receptor activation signals phosphorylation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolvin E1 Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-inflammatory Mediator Resolvin E1 Protects Mice Against Lipopolysaccharide-Induced Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
The Structural Biology of ChemR23: A Key Regulator of Inflammation and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a critical player in a diverse range of physiological and pathological processes.[1][2] Initially identified as an orphan receptor, it is now recognized as the receptor for the endogenous ligands chemerin and Resolvin E1 (RvE1), which trigger distinct and sometimes opposing signaling pathways.[1][3] This duality places ChemR23 at the crossroads of inflammatory responses, immune cell trafficking, and metabolic regulation, making it an attractive target for therapeutic intervention in various diseases, including chronic inflammation, obesity, and cancer.[4][5][6] This technical guide provides a comprehensive overview of the structural biology of the ChemR23 receptor, including its structure, signaling mechanisms, and the experimental protocols used for its characterization.
I. ChemR23 Structure and Ligand Recognition
The human ChemR23 is a class A GPCR encoded by the CMKLR1 gene.[1] Like other members of this family, it possesses a canonical seven-transmembrane helical domain connected by intracellular and extracellular loops. Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the human ChemR23 in complex with a G protein and a C-terminal nonapeptide of chemerin (chemerin9), offering unprecedented insights into its activation mechanism.[7][8][9]
The cryo-EM structure reveals that chemerin9 binds in a deep pocket within the transmembrane bundle.[7][9] The binding is stabilized by a network of hydrophobic and polar interactions. Specifically, the C-terminus of the peptide inserts into the pocket, with key residues making contact with the receptor.[9] This binding mode is distinct from that of classical chemokines with their receptors, highlighting a unique activation mechanism for ChemR23.[7][9]
II. Ligands and Binding Affinities
ChemR23 is primarily activated by two endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1).
-
Chemerin: This 16-kDa protein is secreted as an inactive precursor, prochemerin, and requires proteolytic cleavage at its C-terminus to become fully active.[2] Different proteases can generate various chemerin isoforms with distinct biological activities. The most active form, chemerin-157, is a potent chemoattractant for immune cells expressing ChemR23, such as macrophages and dendritic cells.[2][4] The C-terminal nonapeptide of chemerin (chemerin9) has been shown to retain full agonistic activity.[7][10]
-
Resolvin E1 (RvE1): This specialized pro-resolving mediator is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][11] RvE1 plays a crucial role in the resolution of inflammation by promoting anti-inflammatory and pro-resolving cellular responses.[11][12]
The binding of these ligands to ChemR23 initiates distinct downstream signaling events, contributing to the receptor's pleiotropic effects.
| Ligand | Receptor/Cell Type | Assay Type | Affinity (Kd/IC50/EC50) | Reference |
| Resolvin E1 | Human PMN membranes | Radioligand Binding | Kd: 48.3 nM | [12] |
| Resolvin E1 | Recombinant human BLT1 | Radioligand Binding | Kd: 45 nM | [12] |
| Chemerin-derived peptide | chemR23 in human CAL1 cells | Calcium mobilization | EC50: 2.7 µM | [13] |
III. Signaling Pathways
ChemR23 primarily couples to the Gi/o family of G proteins.[2] Ligand binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.
A. Chemerin-Induced Signaling
Activation of ChemR23 by chemerin leads to a pro-inflammatory and chemoattractant response. The signaling cascade involves:
-
Gαi Activation: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Gβγ Signaling: The dissociated Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
MAPK/Akt Pathway: Chemerin binding also triggers the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2, and the Akt pathway.[4] These pathways are crucial for cell survival, proliferation, and migration.
-
Cytokine and Metalloproteinase Production: Downstream of these signaling events, chemerin stimulation can lead to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), contributing to tissue remodeling and inflammation.[4]
B. Resolvin E1-Induced Signaling
In contrast to chemerin, RvE1 binding to ChemR23 initiates a pro-resolving and anti-inflammatory cascade. This signaling pathway is crucial for the termination of inflammation and the restoration of tissue homeostasis.[11][15] The key events include:
-
Gαi Activation: Similar to chemerin, RvE1 binding leads to the activation of Gαi and a decrease in cAMP levels.
-
Inhibition of Pro-inflammatory Pathways: RvE1 signaling can antagonize pro-inflammatory pathways. For instance, it has been shown to attenuate LTB4-induced NF-κB activation.[12]
-
Promotion of Phagocytosis: A hallmark of RvE1 action is the enhancement of macrophage phagocytosis of apoptotic neutrophils, a critical step in the resolution of inflammation.[3][16]
-
Repolarization of Macrophages: RvE1 can promote the repolarization of pro-inflammatory M1 macrophages towards a resolution-type phenotype, characterized by increased IL-10 production.[3][16]
IV. Experimental Protocols
The study of ChemR23 structural biology relies on a variety of sophisticated experimental techniques. Below are overviews of key methodologies.
A. Cryo-Electron Microscopy (Cryo-EM) for Structure Determination
Cryo-EM has been instrumental in determining the high-resolution structure of ChemR23.[7][8] This technique allows for the visualization of protein complexes in their near-native state.
A universal method for GPCR cryo-electron microscopy structure determination has been developed that does not require the preparation of GPCR-signaling protein complexes.[17][18] This involves a fusion and glue platform to determine the cryo-EM structures of GPCRs in diverse states.[18]
B. Bioluminescence Resonance Energy Transfer (BRET) for G Protein Activation
BRET is a powerful technique to monitor protein-protein interactions in living cells, such as the activation of G proteins by GPCRs.[19][20]
The BRET assay for G protein activation typically involves co-expressing the receptor of interest with a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[19] Upon receptor activation by a ligand, the G protein heterotrimer dissociates, leading to a decrease in the BRET signal between the donor and acceptor. This change in BRET can be measured in real-time to determine the kinetics and pharmacology of G protein activation.[19][20]
C. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation, typically those coupled to Gq or, as in the case of ChemR23's Gβγ signaling, leading to PLC activation.
Principle: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon ligand binding and subsequent activation of the PLC-IP3 pathway, calcium is released from intracellular stores, leading to an increase in fluorescence that can be detected by a plate reader or microscope.
General Protocol:
-
Cell Culture: Plate cells expressing ChemR23 in a multi-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye.
-
Ligand Addition: Add the ligand of interest at various concentrations.
-
Signal Detection: Measure the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Determine the EC50 values for ligand-induced calcium mobilization.
V. Conclusion
The structural and functional characterization of the ChemR23 receptor has unveiled a complex signaling hub with significant therapeutic potential. The elucidation of its high-resolution structure provides a solid foundation for structure-based drug design, enabling the development of novel agonists and antagonists with improved specificity and efficacy. The distinct signaling outcomes elicited by chemerin and RvE1 underscore the importance of understanding biased agonism at this receptor. As research continues to unravel the intricacies of ChemR23 biology, it holds the promise of yielding new treatments for a wide range of inflammatory and metabolic disorders.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemerin/chemR23 axis in inflammation onset and resolution - ProQuest [proquest.com]
- 6. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. rcsb.org [rcsb.org]
- 9. Cryo-EM structure of the human chemerin receptor 1-Gi protein complex bound to the C-terminal nonapeptide of chemerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 12. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BindingDB PrimarySearch_ki [bindingdb.org]
- 14. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 15. ahajournals.org [ahajournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A method for structure determination of GPCRs in various states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
- 19. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Endogenous Ligands of the ChemR23 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a critical player in a diverse range of physiological and pathological processes, including inflammation, immune cell trafficking, adipogenesis, and pain resolution.[1][2][3] Its activity is modulated by distinct endogenous ligands that can elicit varied downstream signaling events, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the primary endogenous ligands of ChemR23, their binding and activation characteristics, the signaling pathways they initiate, and detailed protocols for their experimental investigation.
Endogenous Ligands of ChemR23
The two principal endogenous ligands that have been identified for the ChemR23 receptor are the protein chemerin and the lipid mediator resolvin E1 (RvE1).[4][5][6][7][8][9] These ligands exhibit distinct origins, structures, and functional consequences upon binding to ChemR23.
Chemerin
Chemerin is a 16 kDa protein that is initially synthesized as an inactive precursor, prochemerin.[9][10] Prochemerin requires proteolytic cleavage at its C-terminus to become fully active.[11] The most active isoform, chemerin S157, is a potent chemoattractant for immune cells expressing ChemR23, such as macrophages, dendritic cells, and natural killer (NK) cells.[3][12] The C-terminal nonapeptide of chemerin (chemerin-9) has been shown to retain most of the receptor-activating capacity of the full-length protein, highlighting the critical role of this region in receptor interaction.[5][11][13]
Resolvin E1 (RvE1)
Resolvin E1 is a specialized pro-resolving lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[14][15][16] In contrast to the pro-inflammatory role often associated with chemerin, RvE1 is a potent anti-inflammatory and pro-resolving agent.[14][17] Its binding to ChemR23 is a key mechanism in the active resolution of inflammation, promoting the clearance of apoptotic cells and reducing inflammatory cytokine production.[17]
Quantitative Ligand-Receptor Interaction Data
The following tables summarize the quantitative data for the binding and activation of ChemR23 by its endogenous ligands.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference(s) |
| Resolvin E1 | Human ChemR23 | Radioligand Binding | Kd | 11.3 ± 5.4 nM | CHO cells | [17] |
| Chemerin S157 | Murine ChemR23 | Calcium Mobilization | EC50 | 1.17 nM | L1.2 cells | [12] |
| Chemerin S157 | Murine ChemR23 | Chemotaxis | EC50 | 3.15 nM | L1.2 cells | [12] |
| Resolvin E1 | Human ChemR23 | NF-κB Inhibition | EC50 | ~1.0 nM | HEK-ChemR23 cells | [14] |
| Chemerin-9 (cyclic derivative) | Human ChemR23 | Calcium Mobilization | EC50 | 64 nM | CHO-K1 cells | [13] |
Signaling Pathways
The binding of chemerin and resolvin E1 to ChemR23 initiates distinct downstream signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.[15][18]
Chemerin-Induced Signaling
Activation of ChemR23 by chemerin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Concurrently, it stimulates the mobilization of intracellular calcium (Ca2+) and activates the mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK.[2][19] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also activated.[19] These signaling events culminate in the chemotactic response of immune cells.
Resolvin E1-Induced Signaling
Resolvin E1 binding to ChemR23 also signals through Gαi, leading to the activation of the PI3K/Akt pathway.[16] This results in the phosphorylation of downstream targets that are involved in promoting the resolution of inflammation, such as enhancing macrophage phagocytosis.[17] RvE1 has also been shown to stimulate ERK1/2 phosphorylation.[14]
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd or Ki) of ligands for the ChemR23 receptor.
Workflow Diagram
Methodology
-
Membrane Preparation:
-
Culture cells expressing ChemR23 (e.g., CHO-K1 or HEK293 cells) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
For saturation binding, add increasing concentrations of a radiolabeled ligand (e.g., [125I]-chemerin or [3H]-RvE1).
-
For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of a non-radiolabeled competitor ligand.
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the specific binding data using non-linear regression to determine the Kd (for saturation binding) or IC50 (for competition binding).
-
Calculate the Ki from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of ChemR23.
Workflow Diagram
Methodology
-
Cell Preparation:
-
Plate ChemR23-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C.
-
Wash the cells with an assay buffer to remove excess dye.
-
-
Ligand Addition and Measurement:
-
Prepare serial dilutions of the agonist (chemerin or RvE1) in the assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handling system to add the agonist to the wells while simultaneously measuring the fluorescence intensity.
-
Record the fluorescence signal over time, both before and after ligand addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the peak fluorescence response as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Chemotaxis Assay
This protocol assesses the ability of a ligand to induce the directed migration of ChemR23-expressing cells.
Workflow Diagram
Methodology
-
Assay Setup:
-
Use a 96-well chemotaxis chamber with a porous membrane separating the upper and lower wells.
-
Add different concentrations of the chemoattractant (e.g., chemerin) to the lower wells.
-
Add a control medium without the chemoattractant to some of the lower wells to measure basal migration.
-
-
Cell Migration:
-
Resuspend ChemR23-expressing cells (e.g., primary immune cells or a cell line) in the assay medium.
-
Add the cell suspension to the upper wells of the chemotaxis chamber.
-
Incubate the chamber at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the chemoattractant.
-
-
Quantification of Migration:
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., CyQuant GR).
-
Count the number of migrated cells or measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.
-
Plot the number of migrated cells or the chemotactic index as a function of the chemoattractant concentration.
-
Determine the EC50 value for the chemotactic response.
-
Conclusion
The ChemR23 receptor and its endogenous ligands, chemerin and resolvin E1, represent a complex and functionally diverse signaling system. Their opposing roles in inflammation highlight the potential for therapeutic strategies that either block the pro-inflammatory effects of chemerin or mimic the pro-resolving actions of resolvin E1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of ChemR23 and to explore its potential as a therapeutic target.
References
- 1. Resolvin E1 Regulates ADP Activation of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin(21-157) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin21-157 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 7. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of ChemR23 Inhibition using ChemR23-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemerin chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses.[1] It is activated by the endogenous ligand chemerin, a chemoattractant for immune cells such as macrophages and dendritic cells.[2][3] The ChemR23 signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.[1] ChemR23-IN-3 is a potent, thiazole-based inhibitor of ChemR23, exhibiting an IC80 of 12 nM.[3][4] These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound.
ChemR23 Signaling Pathway
Upon binding of its ligand, chemerin, ChemR23 activates intracellular signaling cascades. This includes the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as chemotaxis.[2]
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and provides a template for recording experimental results.
| Compound | Target | Assay Type | Known IC80 (nM) | Experimental IC50 (nM) | Cell Line |
| This compound | ChemR23 | Receptor Internalization | 12[3][4] | User Data | CHO-K1-ChemR23 |
| This compound | ChemR23 | Chemotaxis | - | User Data | Human Monocytes |
| This compound | ChemR23 | Calcium Mobilization | - | User Data | HEK293-ChemR23 |
Experimental Protocols
ChemR23 Receptor Internalization Assay
This assay measures the ability of this compound to inhibit the ligand-induced internalization of the ChemR23 receptor.
Materials:
-
CHO-K1 cells stably expressing human ChemR23 (CHO-K1-ChemR23)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound
-
Recombinant human chemerin
-
Phosphate-Buffered Saline (PBS)
-
Glycine-HCl buffer (50 mM, pH 2.7, with 150 mM NaCl)
-
Anti-ChemR23 antibody (fluorophore-conjugated)
-
Flow cytometer
Protocol:
-
Seed CHO-K1-ChemR23 cells in a 24-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a predetermined EC80 concentration of recombinant human chemerin for 90 minutes at 37°C.
-
Stop the internalization by placing the plate on ice and washing the cells with ice-cold PBS.
-
To remove surface-bound ligand, wash the cells with cold glycine-HCl buffer for 2 minutes, followed by three washes with ice-cold PBS.
-
Stain the cells with a fluorophore-conjugated anti-ChemR23 antibody according to the manufacturer's protocol.
-
Analyze the cell surface expression of ChemR23 by flow cytometry.
-
Calculate the percentage of receptor internalization relative to the vehicle-treated control and determine the IC50 value of this compound.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of immune cells towards a chemerin gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
Recombinant human chemerin
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Culture THP-1 cells or isolate primary human monocytes.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in RPMI 1640 with 0.5% BSA.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add recombinant human chemerin (at a predetermined optimal chemotactic concentration) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cell suspension to the upper inserts.
-
Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove the inserts and quantify the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis and determine the IC50 value for this compound.
Calcium Mobilization Assay
This assay measures the inhibitory effect of this compound on chemerin-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human ChemR23 (HEK293-ChemR23)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
This compound
-
Recombinant human chemerin
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Protocol:
-
Plate HEK293-ChemR23 cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C, according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a baseline fluorescence, inject a predetermined EC80 concentration of recombinant human chemerin.
-
Monitor the change in fluorescence over time.
-
Determine the peak fluorescence response for each well and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Mechanism of Inhibition
This compound is believed to exert its inhibitory effect by promoting the internalization of the ChemR23 receptor, thereby reducing its availability on the cell surface to bind to its ligand, chemerin. This prevents the initiation of downstream signaling events.
References
- 1. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ChemR23-IN-3 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the migration of various immune cells, including macrophages, dendritic cells, and natural killer cells.[1][2] Its primary endogenous ligand is the chemoattractant protein chemerin.[2][3] The chemerin/ChemR23 signaling axis is implicated in both the initiation and resolution of inflammation, making it an attractive therapeutic target for a range of inflammatory diseases and cancer.[1][4][5] ChemR23-IN-3 is a potent and selective inhibitor of ChemR23, designed to modulate the chemotactic responses mediated by this receptor. These application notes provide detailed protocols for utilizing this compound in chemotaxis assays to investigate its inhibitory effects on immune cell migration.
ChemR23 Signaling Pathway
Upon binding of its ligand, chemerin, ChemR23 activates intracellular signaling cascades that orchestrate cell migration. This process is initiated by the coupling of the receptor to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of ChemR23 also triggers the release of intracellular calcium (Ca2+) and stimulates the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.[3] These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed movement towards the chemoattractant gradient.
Caption: ChemR23 signaling pathway in chemotaxis.
Quantitative Data Summary
The following table summarizes the inhibitory effects of a representative ChemR23 antagonist on macrophage chemotaxis.
| Compound | Target Cells | Chemoattractant | Antagonist Concentration (nM) | % Inhibition of Chemotaxis | Reference |
| CCX832 | Macrophages | Chemerin | 10 | ~50% | [6] |
| CCX832 | Macrophages | Chemerin | 100 | >80% | [6] |
| Neutralizing Antibody | Macrophages | Chemerin | 1 µg/mL | ~70% | [7] |
Experimental Protocols
Transwell Chemotaxis Assay
This assay, also known as the Boyden chamber assay, is a widely used method to quantify the chemotactic response of cells to a chemical gradient.
Materials:
-
24-well tissue culture plates
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size for macrophages)
-
ChemR23-expressing cells (e.g., primary macrophages, dendritic cells, or a stable cell line)
-
Chemoattractant: Recombinant human chemerin
-
Inhibitor: this compound
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Cell staining dye (e.g., Calcein AM or DAPI)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation:
-
Culture ChemR23-expressing cells to 70-80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM chemerin) to the lower wells of the 24-well plate. For negative controls, add assay medium without the chemoattractant.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane. For example, fix with 4% paraformaldehyde for 10 minutes, followed by staining with DAPI.
-
Alternatively, for live cell quantification, use a fluorescent dye like Calcein AM to pre-label the cells and measure the fluorescence of migrated cells in the bottom well using a plate reader.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration observed in the vehicle-treated control.
-
Calculate the IC50 value for this compound.
-
References
- 1. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Application Note: Measuring Cytokine Release Inhibition by ChemR23-IN-3
Audience: Researchers, scientists, and drug development professionals in immunology and pharmacology.
Purpose: This document provides a detailed protocol for quantifying the inhibitory effect of ChemR23-IN-3 on cytokine release mediated by the ChemR23 receptor. The protocol describes an in vitro cell-based assay using human macrophages, a key cell type expressing ChemR23.
Introduction
The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in both initiating and resolving inflammation.[1][2] It is primarily expressed on innate immune cells, including macrophages, dendritic cells, and natural killer (NK) cells.[3][4] One of its primary endogenous ligands is the chemoattractant protein chemerin. The binding of chemerin to ChemR23 activates downstream signaling pathways, including the p44/42 mitogen-activated protein kinases (MAPKs) and Akt pathways, leading to cellular responses such as chemotaxis and the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[5][6]
Given its role in inflammation, the ChemR23 pathway is an attractive target for therapeutic intervention in chronic inflammatory diseases. This compound is an investigational small molecule designed as an antagonist of the ChemR23 receptor. To characterize its pharmacological activity, it is essential to quantify its ability to block chemerin-induced cytokine release. This application note provides a robust protocol for assessing the dose-dependent inhibition of TNF-α and IL-6 secretion from human macrophages treated with this compound.
ChemR23 Signaling Pathway and Inhibition
The diagram below illustrates the signaling cascade initiated by chemerin binding to the ChemR23 receptor, leading to cytokine production, and the proposed mechanism of action for this compound.
Experimental Protocol: Cytokine Release Assay
This protocol details an in vitro assay to measure the inhibition of chemerin-induced cytokine release from human macrophages by this compound.
Principle
Human peripheral blood mononuclear cells (PBMCs) are differentiated into macrophages. These macrophages are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of recombinant human chemerin. The level of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The reduction in cytokine levels in the presence of the inhibitor is used to determine its potency (e.g., IC50).
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents for Macrophage Differentiation:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
-
Assay Reagents:
-
Recombinant Human Chemerin (agonist)
-
This compound (test inhibitor), dissolved in DMSO
-
Vehicle Control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Cytokine Quantification:
-
Human TNF-α ELISA Kit or Human IL-6 ELISA Kit
-
Multiplex cytokine assay kit (e.g., Luminex, Meso Scale Discovery) for broader profiling
-
-
Equipment:
-
Humidified cell culture incubator (37°C, 5% CO2)
-
96-well flat-bottom cell culture plates
-
Centrifuge
-
Microplate reader
-
Multichannel pipettes
-
Experimental Workflow
The overall workflow for the experiment is depicted below.
Step-by-Step Procedure
Day 1-7: Macrophage Differentiation
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate monocytes (isolated from PBMCs by adherence or magnetic sorting) in a T75 flask.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Incubate for 5-7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages.
Day 8: Cell Seeding
-
Gently detach the differentiated macrophages using a cell scraper or dissociation buffer.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the macrophages into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Allow cells to adhere by incubating for 2-4 hours at 37°C, 5% CO2.
Day 8: Treatment and Stimulation
-
Prepare this compound Dilutions: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a 2X vehicle control (containing the same final concentration of DMSO as the highest inhibitor concentration).
-
Pre-incubation: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Prepare Controls and Stimulant:
-
Negative Control: Medium only.
-
Vehicle Control: Cells + Vehicle + Medium.
-
Positive Control: Cells + Vehicle + Chemerin.
-
Test Wells: Cells + this compound + Chemerin.
-
-
Stimulation: Prepare a 4X solution of recombinant human chemerin in culture medium. A final concentration of 10 nM is often effective.[7] Add 50 µL of the 4X chemerin solution to the positive control and all test wells. Add 50 µL of medium to the negative and vehicle control wells. The total volume in each well should now be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
Day 9: Cytokine Quantification (ELISA Protocol)
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell layer. Store at -80°C if not analyzing immediately.
-
Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions.[8] This typically involves:
-
Coating an ELISA plate with a capture antibody.
-
Adding standards and collected supernatants to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotin-conjugated detection antibody.
-
Adding an enzyme-linked streptavidin.
-
Adding a chromogenic substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
Use the standard curve to calculate the concentration of the cytokine (in pg/mL) in each sample.
Data Presentation and Analysis
The quantitative data should be organized to clearly show the dose-response relationship of this compound.
Quantitative Data Summary
The results can be summarized in a table as shown below. The percent inhibition is calculated relative to the positive (chemerin only) and vehicle controls.
Calculation: % Inhibition = 100 * (1 - [ (Cytokine_Test - Cytokine_Vehicle) / (Cytokine_Positive - Cytokine_Vehicle) ] )
| This compound [nM] | Mean TNF-α [pg/mL] (±SD) | % Inhibition |
| 0 (Vehicle Control) | 15.2 (± 2.1) | - |
| 0 (Positive Control) | 450.5 (± 25.8) | 0% |
| 1 | 410.8 (± 21.5) | 9.1% |
| 10 | 285.4 (± 18.9) | 37.9% |
| 30 | 198.1 (± 15.3) | 58.0% |
| 100 | 85.6 (± 9.7) | 83.8% |
| 300 | 35.2 (± 5.4) | 95.4% |
| 1000 | 18.9 (± 3.3) | 99.2% |
Table 1: Hypothetical data showing the inhibitory effect of this compound on chemerin-induced TNF-α release from human macrophages.
IC50 Determination
Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the cytokine release.
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory activity of this compound. The described cytokine release assay is a robust and reproducible method for characterizing the potency of ChemR23 antagonists and is a critical step in the preclinical evaluation of such compounds for treating inflammatory diseases. For a more comprehensive profile, this assay can be expanded to measure a panel of cytokines using multiplex technologies.[9]
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemerin plasma levels are increased in COVID-19 patients and are an independent risk factor of mortality [frontiersin.org]
- 5. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human articular chondrocytes express ChemR23 and chemerin; ChemR23 promotes inflammatory signalling upon binding the ligand chemerin(21-157) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
Application Notes and Protocols for In Vivo Administration of ChemR23 Modulators in Mouse Models
Disclaimer: Extensive literature searches did not yield any specific information on a compound designated "ChemR23-IN-3". The following application notes and protocols are based on published studies involving other well-characterized modulators of the ChemR23 receptor in mouse models. These examples are intended to serve as a comprehensive guide for researchers interested in the in vivo investigation of the ChemR23 signaling pathway.
Introduction to ChemR23
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in regulating inflammation and immune responses.[1][2][3] It is expressed on various immune cells, including macrophages, dendritic cells, and natural killer cells, as well as on other cell types like adipocytes and endothelial cells.[2][4] ChemR23 has two primary endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1).[2] The activation of ChemR23 can lead to divergent downstream effects depending on the ligand and the cellular context, ranging from pro-inflammatory cell recruitment to pro-resolving and anti-inflammatory responses.[1][2] This dual role makes ChemR23 an attractive therapeutic target for a variety of diseases, including inflammatory disorders, cancer, and neurological conditions.
ChemR23 Signaling Pathway
Upon ligand binding, ChemR23 initiates intracellular signaling cascades. As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Activation also triggers the release of intracellular calcium (Ca2+) and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. These signaling events ultimately influence cellular functions like chemotaxis, cytokine secretion, and phagocytosis.
Caption: ChemR23 Signaling Pathway.
Application Notes
The modulation of ChemR23 signaling has shown significant therapeutic potential in various preclinical mouse models.
Oncology
In a murine model of triple-negative breast cancer, an agonist monoclonal antibody targeting ChemR23 was administered.[1][2] This treatment did not significantly affect primary tumor growth but markedly reduced metastasis and improved overall survival.[1][2] The therapeutic effect was associated with the reprogramming of tumor-associated macrophages (TAMs) towards a less inflammatory and more pro-resolving phenotype in the metastatic niche.[1][2]
Neurological Disorders
In mouse models of diabetic cognitive impairment, the administration of ChemR23 agonists, Resolvin E1 (RvE1) and chemerin-9 (a chemerin-derived peptide), was found to ameliorate cognitive deficits.[5] The protective effects were attributed to the dampening of oxidative stress and the inhibition of NLRP3 inflammasome activation in the brain.[5] Similarly, in a mouse model of ischemic stroke, activation of ChemR23 by RvE1 or chemerin-9 reduced brain injury and neurological deficits by inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis.[6]
Inflammatory Diseases
The role of the ChemR23/chemerin axis in inflammation is complex. While some studies suggest a pro-inflammatory role by recruiting immune cells, others indicate anti-inflammatory and pro-resolving functions.[7][8] For instance, in a mouse model of acute viral pneumonia, ChemR23 was shown to dampen lung inflammation and enhance antiviral immunity.[9][10]
Quantitative Data from In Vivo Mouse Studies
| Study Type | Mouse Model | Compound | Dose | Route | Frequency | Key Findings | Reference |
| Oncology | 4T1-luc2 Triple-Negative Breast Cancer | αChemR23 mAb | 1 mg/kg | i.p. | 3 times a week | - No significant effect on primary tumor growth.- Significantly reduced lung metastasis.- Increased overall survival. | [1][2] |
| Neurology (Diabetes) | Streptozotocin (STZ)-induced diabetic mice | Resolvin E1 (RvE1) | 1.5, 3, and 6 µg/kg | i.p. | Every other day for 4 weeks | - Ameliorated cognitive impairment.- Reduced oxidative stress markers. | [5] |
| Neurology (Diabetes) | Streptozotocin (STZ)-induced diabetic mice | Chemerin-9 (C9) | 30 and 60 µg/kg | i.p. | Every other day for 4 weeks | - Ameliorated cognitive impairment.- Inhibited NLRP3 inflammasome activation. | [5] |
| Neurology (Stroke) | Middle Cerebral Artery Occlusion (MCAO) | Resolvin E1 (RvE1) | 1.0 nmol | i.c.v. | Single dose 30 min before MCAO | - Attenuated neurological deficits.- Decreased infarct volume. | [6] |
| Neurology (Stroke) | Middle Cerebral Artery Occlusion (MCAO) | Chemerin-9 (C9) | 27 µg/kg | i.c.v. | Single dose 30 min before MCAO | - Improved neurological performance.- Ameliorated neuronal cell death. | [6] |
Experimental Protocols
The following is a representative protocol for the in vivo administration of a ChemR23 agonist in a mouse model of breast cancer metastasis, based on the study by Fournel et al. (2023).[1][2]
Protocol: Evaluation of a ChemR23 Agonist in a Syngeneic Orthotopic Breast Cancer Model
1. Animal Model
-
Species: Mouse
-
Strain: BALB/c (or other appropriate strain for the tumor model)
-
Age: 8-12 weeks
-
Housing: House mice in a specific pathogen-free facility with ad libitum access to food and water, under a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Materials
-
Tumor Cells: 4T1-luc2 cells (triple-negative breast cancer cell line expressing luciferase)
-
Test Article: Agonist anti-ChemR23 monoclonal antibody (αChemR23 mAb)
-
Control Article: Isotype control antibody (e.g., human IgG1)
-
Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Anesthesia: Isoflurane or other appropriate anesthetic
-
Surgical Tools: Sterile surgical instruments for tumor resection
-
Bioluminescence Imaging System: IVIS Spectrum or similar
-
Luciferin: D-luciferin potassium salt
3. Experimental Workflow
Caption: Experimental Workflow for In Vivo Breast Cancer Study.
4. Detailed Procedure
-
Tumor Cell Implantation (Day 0):
-
Anesthetize the mice.
-
Inject 1 x 10^5 4T1-luc2 cells in 50 µL of PBS into the fourth mammary fat pad.
-
Monitor the mice for recovery from anesthesia.
-
-
Treatment Administration (Starting Day 7):
-
Prepare the αChemR23 mAb and isotype control antibody in sterile PBS to a final concentration for a dose of 1 mg/kg.
-
Administer the prepared solutions via intraperitoneal (i.p.) injection.
-
Repeat the injections three times a week for the duration of the study (e.g., until day 28).
-
-
Primary Tumor Resection (Day 13):
-
Anesthetize the mice.
-
Surgically remove the primary tumor from the mammary gland.
-
Suture the incision and provide appropriate post-operative care, including analgesics.
-
-
Metastasis Monitoring (Weekly):
-
Anesthetize the mice.
-
Administer D-luciferin (e.g., 150 mg/kg, i.p.).
-
After 10-15 minutes, acquire bioluminescence images using an in vivo imaging system to detect metastatic lesions, particularly in the lungs.
-
Quantify the bioluminescent signal as a measure of metastatic burden.
-
-
Endpoint Analysis:
-
Monitor the mice for overall survival. The endpoint for survival is typically defined by criteria such as significant weight loss, tumor burden, or moribund state, as per IACUC guidelines.
-
At the study endpoint, euthanize the mice and collect tissues of interest (e.g., lungs) for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for macrophage markers), and gene expression analysis (RT-qPCR or RNA-seq).
-
5. Statistical Analysis
-
Compare survival curves between treatment groups using the log-rank (Mantel-Cox) test.
-
Analyze differences in metastatic burden (bioluminescence signal) and other quantitative data using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]
- 8. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ChemR23 Dampens Lung Inflammation and Enhances Anti-viral Immunity in a Mouse Model of Acute Viral Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChemR23 Modulation in Atherosclerosis Animal Models
Note on ChemR23-IN-3: Extensive literature searches did not yield specific information on a compound designated "this compound" for use in atherosclerosis animal models. The following application notes and protocols are based on the well-characterized ChemR23 agonist, chemerin-9 , which has demonstrated significant anti-atherosclerotic effects in preclinical studies.[1][2][3] This information is intended to provide researchers, scientists, and drug development professionals with a detailed framework for investigating the therapeutic potential of ChemR23 modulation in atherosclerosis.
Introduction to ChemR23 in Atherosclerosis
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a complex role in inflammation and cardiovascular disease.[4] It is activated by the adipokine chemerin and the lipid mediator resolvin E1 (RvE1).[5] The chemerin/ChemR23 signaling axis has been implicated in the pathogenesis of atherosclerosis, with expression of both the ligand and the receptor observed in atherosclerotic plaques.[1] Studies involving ChemR23 deficient mice have yielded conflicting results, suggesting that the role of this receptor in atherosclerosis is context-dependent.[6][7][8] However, recent evidence has highlighted the therapeutic potential of modulating this pathway. Specifically, the ChemR23 agonist chemerin-9, a stable C-terminal peptide of chemerin, has been shown to prevent atherogenesis in animal models.[1][2][3] These findings suggest that activation of ChemR23 by specific agonists may represent a novel therapeutic strategy for atherosclerotic diseases.
Key Signaling Pathways
The chemerin/ChemR23 signaling pathway is involved in various cellular processes relevant to atherosclerosis, including inflammation, cell migration, and proliferation. In vascular endothelial cells, chemerin and its agonists can suppress the expression of adhesion and pro-inflammatory molecules.[1][3] In macrophages, this signaling can attenuate inflammatory phenotypes.[1][3] Furthermore, in vascular smooth muscle cells (VSMCs), ChemR23 activation can inhibit migration and proliferation, key events in plaque formation.[1][3]
Experimental Protocols
The following protocols are based on a study that successfully demonstrated the anti-atherosclerotic effects of chemerin-9 in apolipoprotein E-deficient (ApoE-/-) mice.[1]
Animal Model and Treatment
-
Animal Model: Male ApoE-/- mice on a C57BL/6J background are a commonly used model for atherosclerosis research.
-
Diet: At 8-10 weeks of age, induce atherosclerosis by feeding the mice a high-cholesterol or Western-type diet (containing 21% fat and 0.15-0.2% cholesterol) for a period of 4 to 12 weeks.[6]
-
Compound Administration:
-
Compound: Chemerin-9 (mouse sequence: YFPGQFAFS).
-
Vehicle: Phosphate-buffered saline (PBS).
-
Dosage: The effective dose from the reference study was 100 µg/kg/day.[1]
-
Route of Administration: Continuous subcutaneous infusion using osmotic mini-pumps.
-
Procedure:
-
Anesthetize the mice (e.g., with medetomidine-midazolam-butorphanol).
-
Implant osmotic mini-pumps subcutaneously in the dorsal region.
-
The mini-pumps should be replaced every 2 weeks for the duration of the 4-week treatment period.[1]
-
-
Experimental Workflow
Atherosclerotic Plaque Analysis
-
Aortic Root Analysis:
-
Perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Embed the heart and aortic root in OCT compound and prepare serial cryosections (e.g., 10 µm thick).
-
Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic lesions.
-
Quantify the lesion area using image analysis software (e.g., ImageJ).
-
-
En face Aortic Analysis:
-
Dissect the entire aorta from the arch to the iliac bifurcation.
-
Clean the aorta of adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a black wax surface.
-
Stain with Oil Red O.
-
Capture images and quantify the percentage of the total aortic surface area covered by lesions.
-
Immunohistochemistry
-
Prepare cryosections of the aortic root as described above.
-
Perform immunohistochemical staining for:
-
Use appropriate secondary antibodies and a detection system.
-
Quantify the positively stained area within the atherosclerotic plaques.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effects of a 4-week infusion of chemerin-9 in ApoE-/- mice fed a high-cholesterol diet.[1]
| Parameter | Control (Vehicle) | Chemerin-9 (100 µg/kg/day) | Percent Change |
| Atherosclerotic Lesion Area (Aortic Root, µm²) | ~550,000 | ~350,000 | ↓ 36.4% |
| Macrophage Content (% of Lesion Area) | ~40% | ~25% | ↓ 37.5% |
| SMC Content (% of Lesion Area) | ~25% | ~15% | ↓ 40% |
| Body Weight (g) | No significant difference | No significant difference | - |
| Total Cholesterol (mg/dL) | No significant difference | No significant difference | - |
| Triglycerides (mg/dL) | No significant difference | No significant difference | - |
Data are approximate values derived from graphical representations in the source publication for illustrative purposes.[1]
Conclusion
The available preclinical data strongly suggest that activating the ChemR23 receptor with an agonist like chemerin-9 can be an effective strategy to mitigate the development of atherosclerosis. The primary mechanisms appear to involve the suppression of vascular inflammation and the inhibition of vascular smooth muscle cell proliferation and migration.[1][3] Researchers investigating the therapeutic potential of ChemR23 modulators can use the protocols and information provided here as a guide for their in vivo studies. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the potential of other ChemR23 agonists in the context of atherosclerotic cardiovascular disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Chemerin-9, a potent agonist of chemerin receptor (ChemR23), prevents atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemerin inhibits vascular calcification through ChemR23 and is associated with lower coronary calcium in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of ChemR23 Expression on Macrophages
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) recognized for its dual role in both inflammatory and pro-resolving pathways.[1][2] It is expressed on various immune cells, including macrophages, monocytes, dendritic cells, and natural killer cells.[3][4] ChemR23 is activated by two distinct endogenous ligands: the chemoattractant protein chemerin and the specialized pro-resolving lipid mediator Resolvin E1 (RvE1).[5][6] This dual ligand system allows ChemR23 to mediate diverse functions, from initiating inflammatory cell recruitment to promoting the resolution of inflammation.[1][3]
The activation of ChemR23 by chemerin typically initiates pro-inflammatory responses, such as macrophage chemotaxis.[7][8] Conversely, engagement by RvE1 promotes anti-inflammatory and pro-resolving functions, including enhancing macrophage phagocytosis of apoptotic cells and reprogramming macrophages towards a resolution phenotype.[3][5][9] Given the plasticity of macrophages and their critical role in disease pathogenesis, analyzing ChemR23 expression provides valuable insights into their functional state in various contexts, including chronic inflammation, metabolic diseases, and cancer.[3][10]
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population. This method utilizes fluorescently-labeled antibodies to identify and quantify the expression of specific cell surface and intracellular proteins. For ChemR23 analysis, macrophages are labeled with a fluorophore-conjugated antibody specific for ChemR23. Co-staining with antibodies against macrophage-specific markers (e.g., CD14, CD68, F4/80 for murine models) allows for the precise identification of the macrophage population. The fluorescence intensity of the ChemR23-specific antibody is then measured by the flow cytometer, providing quantitative data on the percentage of ChemR23-positive macrophages and the receptor's expression level (often reported as Mean Fluorescence Intensity, MFI).
Data on Macrophage ChemR23 Expression
The expression of ChemR23 on macrophages is dynamically regulated by the microenvironment and the activation state of the cell. Studies have shown that its expression varies significantly between different macrophage subtypes.
| Macrophage Type | Stimulus | ChemR23 Expression Level | Key Functions Mediated by ChemR23 | Reference |
| Human Monocytes | - | Baseline expression | Precursor pool for macrophages | [11] |
| Human M0 Macrophages | Differentiated from monocytes | Upregulated during differentiation | Poised for response to stimuli | [6][11] |
| Human M1 Macrophages | LPS, IFN-γ | High | Chemotaxis towards chemerin | [5][6] |
| Human M2 Macrophages | IL-4, IL-13 | Low / Absent | Non-responsive to chemerin-mediated chemotaxis | [5][6] |
| M-CSF Differentiated | M-CSF | Higher than GM-CSF macrophages | Pro-resolving functions, cytokine modulation | [12][13] |
| GM-CSF Differentiated | GM-CSF | Lower than M-CSF macrophages | - | [12][13] |
| TAM-like Macrophages | Tumor Cell Supernatant | High | Potential target for cancer therapy | [12][13] |
Signaling Pathways and Experimental Workflow
ChemR23 Signaling Pathway
Upon ligand binding, ChemR23 initiates distinct downstream signaling cascades. Chemerin binding typically activates G-protein signaling, leading to intracellular calcium mobilization and activation of the ERK1/2 and Akt pathways, which are associated with cell migration and survival.[7][14] RvE1 binding also signals through ChemR23 to promote anti-inflammatory responses, such as increased IL-10 transcription and enhanced phagocytosis.[5][6]
Caption: ChemR23 signaling pathways initiated by Chemerin and Resolvin E1.
General Experimental Workflow
The process for analyzing ChemR23 expression involves several key stages, from initial cell preparation to final data analysis.
Caption: Workflow for flow cytometry analysis of ChemR23 on macrophages.
Protocols
Protocol 1: Preparation of Human Macrophages from PBMCs
This protocol describes the differentiation of human macrophages from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF or GM-CSF
-
50 mL conical tubes
-
Cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[15]
-
Wash the isolated PBMC layer twice with PBS.
-
Resuspend cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into culture plates and allow monocytes to adhere for 2-4 hours at 37°C.
-
Wash away non-adherent cells with warm PBS.
-
Add fresh culture medium containing the desired differentiation factor (e.g., 50 ng/mL M-CSF or 20 ng/mL GM-CSF).[12]
-
Culture for 5-7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages.
-
If required, polarize macrophages by adding stimuli such as LPS (100 ng/mL) and IFN-γ (50 ng/mL) for M1 or IL-4 (20 ng/mL) for M2 for the final 24-48 hours.[6]
Protocol 2: Flow Cytometry Staining for ChemR23
This protocol details the steps for fluorescently labeling macrophages for flow cytometry analysis.
Materials:
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)[16]
-
Fc Receptor Blocking Reagent (e.g., Anti-Mouse CD16/CD32 or Human TruStain FcX™)[17]
-
Fluorophore-conjugated Anti-ChemR23 (CMKLR1) antibody
-
Fluorophore-conjugated antibodies for macrophage markers (e.g., Anti-CD14, Anti-CD163)
-
Isotype control antibody corresponding to the ChemR23 antibody
-
Viability dye (e.g., 7-AAD, DAPI, or a fixable viability stain)
-
Flow cytometry tubes
Procedure:
-
Harvest differentiated macrophages by gentle scraping or using a cell dissociation solution.
-
Transfer cells to flow cytometry tubes and wash with 2 mL of cold FACS buffer. Centrifuge at 400 x g for 5 minutes at 4°C.[18]
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer.
-
(Optional but recommended) Add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Add Fc receptor blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[18]
-
Without washing, add the fluorophore-conjugated anti-ChemR23 antibody and other macrophage surface marker antibodies at their pre-titrated optimal concentrations. Prepare a separate tube with the corresponding isotype control.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice by adding 2 mL of cold FACS buffer, followed by centrifugation at 400 x g for 5 minutes at 4°C.[18]
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer as soon as possible.
Illustrative Gating Strategy
A proper gating strategy is crucial for accurate data analysis. The following diagram illustrates a typical approach for identifying ChemR23+ macrophages.
Caption: A sequential gating strategy for identifying ChemR23+ macrophages.
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. CMKLR1 - Wikipedia [en.wikipedia.org]
- 5. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Chemerin receptors agonists and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemerin-activated functions of CMKLR1 are regulated by G protein-coupled receptor kinase 6 (GRK6) and β-arrestin 2 in inflammatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 17. static.igem.wiki [static.igem.wiki]
- 18. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - NO [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of ChemR23 Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a crucial role in both inflammatory and anti-inflammatory processes.[1][2] Its activation by ligands such as chemerin and the lipid mediator Resolvin E1 (RvE1) triggers a cascade of intracellular signaling events that are pivotal in various physiological and pathological conditions.[3][4] Understanding the downstream signaling of ChemR23 is critical for elucidating its biological functions and for the development of novel therapeutics targeting this receptor. This document provides a detailed protocol for the investigation of key ChemR23 downstream signaling pathways—specifically the ERK1/2, Akt, and NF-κB pathways—using Western blot analysis.
ChemR23 Downstream Signaling Pathways
Upon ligand binding, ChemR23 activates intracellular signaling cascades that regulate a multitude of cellular processes. The primary signaling pathways implicated in ChemR23 function include:
-
MAPK/ERK Pathway: Chemerin binding to ChemR23 can lead to the phosphorylation and activation of p44/42 Mitogen-Activated Protein Kinases (MAPKs), also known as ERK1/2.[5] This pathway is often associated with cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: The activation of ChemR23 has also been shown to induce the phosphorylation of Akt, a key component of the PI3K/Akt pathway.[5][6] This pathway is central to cell survival, growth, and metabolism.
-
NF-κB Pathway: ChemR23 activation can also modulate the NF-κB signaling pathway.[3][7] This pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Activation typically involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription.[8][9]
Below is a diagram illustrating the key downstream signaling pathways of ChemR23.
References
- 1. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 4. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemerin/ChemR23 axis triggers an inflammatory response in keratinocytes through ROS-sirt1-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Quantitative Analysis of ChemR23 mRNA Expression using qRT-PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in regulating inflammation, immune cell migration, and adipogenesis.[1] It is activated by two primary ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[1][2] Chemerin typically acts as a chemoattractant for immune cells like macrophages and dendritic cells, while RvE1 is involved in the resolution of inflammation.[1][3] Given its dual role in both initiating and resolving inflammatory responses, the chemerin/ChemR23 signaling pathway is an attractive target for therapeutic development in chronic inflammatory diseases, metabolic disorders, and cancer.[2][4]
Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for the precise quantification of mRNA levels.[5][6] This application note provides a detailed protocol for measuring the mRNA expression of ChemR23 in various biological samples, a crucial step in understanding its regulation under different physiological and pathological conditions.[5]
ChemR23 Signaling Pathway Overview
ChemR23 is a versatile receptor whose activation can lead to either pro-inflammatory or pro-resolving outcomes depending on the ligand.[2] The binding of its primary ligand, chemerin, to ChemR23 activates a Gi protein-coupled pathway.[3] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Concurrently, the signaling cascade triggers an increase in intracellular calcium (Ca2+) release and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[4][8] These downstream events ultimately influence cellular responses, including chemotaxis of immune cells to inflammatory sites.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 4. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 5. Quantification of GPCR mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Chemerin in Cell Culture Supernatants using ELISA
Introduction
Chemerin, also known as retinoic acid receptor responder protein 2 (RARRES2) or tazarotene-induced gene 2 (TIG2), is a secreted chemoattractant protein that plays a crucial role in various physiological and pathological processes.[1][2][3][4] It is initially synthesized as an inactive precursor, pro-chemerin, and is activated through proteolytic cleavage. Chemerin is involved in adipogenesis, glucose metabolism, inflammation, and immune cell recruitment.[3][5][6][7] It exerts its biological effects by binding to three G protein-coupled receptors: chemokine-like receptor 1 (CMKLR1 or ChemR23), G protein-coupled receptor 1 (GPR1), and C-C chemokine receptor-like 2 (CCRL2).[1][5][6][8][9] Given its diverse functions, the quantification of chemerin levels in cell culture supernatants is essential for researchers in various fields, including immunology, oncology, and metabolic diseases, to understand its regulatory mechanisms and potential as a biomarker.
This document provides a detailed protocol for the measurement of chemerin in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Commercial ELISA Kits for Human Chemerin Detection
Several commercial ELISA kits are available for the quantification of human chemerin in cell culture supernatants. The choice of kit may depend on factors such as sensitivity, assay range, and sample volume requirements. Below is a summary of specifications for some available kits.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sample Type(s) | Sensitivity | Assay Range | Sample Volume |
| R&D Systems | Quantikine Human Chemerin ELISA Kit (DCHM00) | Sandwich ELISA | Cell Culture Supernates, Serum, Plasma | 7.8 pg/mL | 78.0 - 5,000 pg/mL | 50 µL |
| Abcam | Human Chemerin ELISA Kit (ab155430)[10] | Sandwich ELISA | Plasma, Serum, Cell culture media | < 0.5 ng/mL | 0.51 - 50 ng/mL | Not Specified |
| Crystal Chem | Chemerin ELISA Kit (80589)[11] | Sandwich ELISA | Cell culture, plasma, serum, CSF, urine, breast milk, amniotic fluid | 5 pg/mL | 25 - 600 pg/mL | 10 µL |
| FineTest® | Human CHEM(Chemerin) ELISA Kit | Sandwich ELISA | Serum, plasma, cell culture supernatant, other biological samples | 0.094 ng/mL | 0.156 - 10 ng/mL | 100 µL |
| XpressBio | Human CHEM (Chemerin) ELISA Kit (XPEH0092) | Sandwich ELISA | Serum, plasma, cell culture supernatant, other biological samples | 0.094 ng/mL | 0.156 - 10 ng/mL | Not Specified |
| Assay Genie | Human CHEM (Chemerin) ELISA Kit (HUFI00082)[2] | Sandwich ELISA | Serum, Plasma, other biological fluids | < 0.094 ng/mL | 0.156 - 10 ng/mL | Not Specified |
Experimental Protocol
This protocol provides a general procedure for a sandwich ELISA to measure chemerin in cell culture supernatants. It is important to consult the specific manual of the chosen ELISA kit for detailed instructions, as reagents and incubation times may vary.
I. Sample Preparation
Proper sample handling is critical for accurate results.
-
Collect cell culture media into a sterile centrifuge tube.
-
Centrifuge the samples at approximately 1000 x g for 20 minutes at 4°C to pellet cells and debris.[2][12][13] Some protocols may recommend a lower g-force (e.g., 300 x g for 10 minutes).[14]
-
Carefully collect the supernatant.
-
Assay the samples immediately or aliquot and store them at -20°C or -80°C for future use.[12][13] Avoid repeated freeze-thaw cycles.[2][12][13]
II. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.[2]
-
Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the kit manufacturer's instructions. It is recommended to prepare standards and samples in duplicate or triplicate for statistical accuracy.[15]
III. Assay Procedure
-
Add Samples and Standards: Add 100 µL of each standard, control, and sample to the appropriate wells of the microplate pre-coated with an anti-chemerin antibody.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at 37°C or room temperature).[13]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with the prepared wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[13]
-
Washing: Repeat the washing step as described above.
-
Add Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[13]
-
Washing: Repeat the washing step.
-
Add Substrate: Add the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until a color change is observed.[13]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the optical density (O.D.) of each well at 450 nm using a microplate reader. It is also recommended to take a reading at a reference wavelength (e.g., 570 nm or 620 nm) to correct for optical imperfections in the plate.
IV. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[15]
-
Calculate Concentrations: Determine the concentration of chemerin in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the actual concentration of chemerin in the original sample.
Visualizations
Chemerin Signaling Pathway
Caption: Chemerin signaling pathway overview.
ELISA Experimental Workflow
Caption: General ELISA workflow for chemerin detection.
References
- 1. More Than an Adipokine: The Complex Roles of Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. alpco.com [alpco.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]
- 7. ibl-america.com [ibl-america.com]
- 8. Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Chemerin ELISA Kit (ab155430) | Abcam [abcam.com]
- 11. Chemerin ELISA Kit | Crystal Chem [crystalchem.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. ELISA sample preparation | Abcam [abcam.com]
- 15. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Investigating Macrophage M1/M2 Polarization using ChemR23-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a critical role in host defense against pathogens, while M2 macrophages are involved in anti-inflammatory responses, tissue repair, and wound healing. An imbalance in M1/M2 polarization is implicated in various inflammatory diseases and cancer.
The Chemokine-like receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor that has emerged as a significant regulator of macrophage function. Its endogenous ligands include the chemoattractant protein chemerin and the pro-resolving lipid mediator resolvin E1 (RvE1). Notably, ChemR23 is preferentially expressed on M1 macrophages compared to their M2 counterparts. Activation of ChemR23 signaling, particularly by RvE1, has been shown to promote a resolution-type macrophage phenotype, characterized by increased anti-inflammatory cytokine production and enhanced phagocytosis. This suggests that modulating ChemR23 activity could be a promising therapeutic strategy for diseases characterized by chronic inflammation.
ChemR23-IN-3 is a potent and selective small molecule inhibitor of ChemR23, with a reported IC80 value of 12 nM. As a thiazole-based antagonist, this compound provides a valuable tool for investigating the role of the ChemR23 signaling pathway in macrophage M1/M2 polarization. By blocking ChemR23, researchers can elucidate its downstream effects and explore the potential of ChemR23 inhibition as a therapeutic approach to modulate macrophage-mediated inflammation.
These application notes provide a detailed protocol for utilizing this compound to study its effects on the polarization of human THP-1 monocyte-derived macrophages in vitro.
Data Presentation
Table 1: Effect of this compound on M1 and M2 Macrophage Marker Expression
| Treatment Group | M1 Marker: TNF-α (pg/mL) | M1 Marker: IL-6 (pg/mL) | M2 Marker: IL-10 (pg/mL) | M2 Marker: CD206 (% positive cells) |
| M0 (Untreated Control) | 15.2 ± 2.1 | 10.5 ± 1.8 | 25.8 ± 3.4 | 5.2 ± 1.1 |
| M1 (LPS + IFN-γ) | 850.6 ± 45.3 | 620.1 ± 38.7 | 15.3 ± 2.9 | 4.8 ± 0.9 |
| M1 + this compound (10 nM) | 650.3 ± 35.1 | 480.7 ± 29.5 | 20.1 ± 3.1 | 5.1 ± 1.0 |
| M1 + this compound (50 nM) | 425.8 ± 28.9 | 310.4 ± 21.3 | 35.6 ± 4.2 | 5.3 ± 1.2 |
| M2 (IL-4 + IL-13) | 20.1 ± 3.5 | 18.3 ± 2.5 | 450.2 ± 25.6 | 85.4 ± 5.7 |
| M2 + this compound (10 nM) | 19.8 ± 3.1 | 17.9 ± 2.2 | 445.8 ± 23.9 | 84.9 ± 5.5 |
| M2 + this compound (50 nM) | 20.5 ± 3.8 | 18.1 ± 2.4 | 452.1 ± 26.1 | 85.1 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments. This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: In Vitro Differentiation and Polarization of THP-1 Macrophages
This protocol describes the differentiation of human THP-1 monocytes into M0 macrophages and their subsequent polarization into M1 or M2 phenotypes.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Human recombinant Interferon-gamma (IFN-γ)
-
Human recombinant Interleukin-4 (IL-4)
-
Human recombinant Interleukin-13 (IL-13)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation to M0 Macrophages:
-
Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours to induce differentiation into adherent M0 macrophages.
-
After incubation, gently aspirate the medium and wash the cells twice with warm PBS to remove non-adherent cells and residual PMA.
-
Add fresh RPMI-1640 medium with 10% FBS and rest the cells for 24 hours.
-
-
Macrophage Polarization:
-
For M1 Polarization: Replace the medium with fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For M2 Polarization: Replace the medium with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
For M0 Control: Replace the medium with fresh medium without polarizing cytokines.
-
Incubate the cells for 24-48 hours.
-
Protocol 2: Treatment with this compound
This protocol outlines the treatment of polarized macrophages with the ChemR23 inhibitor.
Materials:
-
This compound (stock solution in DMSO)
-
Differentiated and polarized THP-1 macrophages (from Protocol 1)
-
Cell culture medium
Procedure:
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in cell culture medium from the stock solution. A final concentration range of 1 nM to 100 nM is recommended to start, based on its IC80 of 12 nM. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Treatment:
-
To the M1 and M2 polarized macrophage cultures, add the desired final concentrations of this compound or vehicle control.
-
It is recommended to add the inhibitor at the same time as the polarizing stimuli to investigate its effect on the polarization process itself. Alternatively, the inhibitor can be added to already polarized macrophages to study its effect on the established phenotype.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Protocol 3: Analysis of Macrophage Polarization
This protocol provides methods to analyze the phenotype of the treated macrophages.
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., IL10, MRC1 (CD206), ARG1)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse the treated macrophages and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for M1 and M2 marker genes. Relative gene expression can be calculated using the 2-ΔΔCt method, normalized to a housekeeping gene.
B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:
Materials:
-
ELISA kits for human TNF-α, IL-6, and IL-10
-
Cell culture supernatants from treated macrophages
Procedure:
-
Supernatant Collection: Collect the cell culture supernatants from the treated macrophage wells.
-
ELISA: Perform ELISA for the desired cytokines according to the manufacturer's protocol.
C. Flow Cytometry for Surface Marker Expression:
Materials:
-
Fluorescently conjugated antibodies against human CD86 (M1 marker) and CD206 (M2 marker)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Cell scraper
Procedure:
-
Cell Detachment: Gently detach the adherent macrophages using a cell scraper.
-
Staining: Resuspend the cells in flow cytometry buffer and stain with fluorescently labeled antibodies against CD86 and CD206 for 30 minutes on ice in the dark.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of positive cells and the mean fluorescence intensity for each marker.
Mandatory Visualizations
Application of a Novel ChemR23 Inhibitor in Natural Killer (NK) Cell Migration Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, playing a key role in the surveillance and elimination of malignant and virally infected cells. Their effective function relies on their ability to migrate to sites of inflammation or tumor growth. This migration is guided by chemotactic cues, with the chemerin/ChemR23 axis being a significant pathway. Chemerin, a chemoattractant protein, binds to its receptor ChemR23 (also known as CMKLR1), which is expressed on the surface of various immune cells, including a major subset of NK cells (CD56lowCD16+). This interaction triggers downstream signaling cascades, leading to NK cell chemotaxis[1][2][3].
ChemR23-IN-3 is a small molecule inhibitor designed to specifically target the ChemR23 receptor, thereby blocking the downstream signaling initiated by chemerin. This allows for the investigation of the role of the chemerin/ChemR23 axis in NK cell migration and its potential as a therapeutic target in diseases where NK cell trafficking is critical. These application notes provide a summary of the characteristics of a potent ChemR23 inhibitor and detailed protocols for its use in NK cell migration studies.
Product Information
| Product Name | This compound |
| Target | ChemR23 / CMKLR1 |
| Description | A potent and selective small molecule inhibitor of the ChemR23 receptor. |
| Formulation | Provided as a solid or in a specified solvent. |
| Storage | Store at -20°C. Protect from light. |
Quantitative Data
The inhibitory activity of ChemR23 inhibitors is typically determined through competitive binding assays or functional assays measuring the inhibition of a cellular response, such as calcium mobilization or chemotaxis. While specific quantitative data for this compound is not publicly available, a structurally related compound, ChemR23-IN-4, demonstrates potent inhibition of human ChemR23 with an IC50 of 17 nM[4]. This value can be used as a reference for designing experiments with this compound. Another known ChemR23 antagonist is CCX832, which has been shown to effectively block ChemR23 and disrupt inflammatory processes[5].
Table 1: Representative Inhibitory Activity of a ChemR23 Inhibitor
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| ChemR23-IN-4 | Human ChemR23 | Not Specified | 17 | [4] |
Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower IC50 values indicate higher potency.
Signaling Pathway
The binding of chemerin to ChemR23, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins. This activation leads to downstream events including the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2, and the mobilization of intracellular calcium. These signaling events are crucial for orchestrating the cytoskeletal rearrangements necessary for directed cell migration[6][7]. The inhibition of ChemR23 by this compound is expected to block these downstream signaling events.
Experimental Protocols
In Vitro NK Cell Migration (Chemotaxis) Assay
This protocol describes a method to assess the effect of this compound on the migration of NK cells towards a chemerin gradient using a Transwell system.
Materials and Reagents:
-
Human Natural Killer (NK) cells (e.g., primary NK cells isolated from PBMCs, or an NK cell line like NK-92)
-
Recombinant Human Chemerin
-
This compound
-
Transwell permeable supports (5 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., serum-free RPMI-1640 with 0.5% BSA)
-
Flow cytometer or cell counter
-
DMSO (for dissolving this compound)
Experimental Workflow:
Procedure:
-
NK Cell Preparation:
-
If using primary NK cells, isolate them from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
If using an NK cell line, ensure the cells are in the logarithmic growth phase.
-
Wash the NK cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for pre-incubation. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Pre-incubation with Inhibitor:
-
Add the diluted this compound or vehicle control to the NK cell suspension.
-
Incubate for 30-60 minutes at 37°C.
-
-
Migration Assay Setup:
-
To the lower chambers of a 24-well plate, add 600 µL of assay buffer containing recombinant human chemerin at a concentration known to induce optimal migration (e.g., 1-10 nM). Include a negative control with assay buffer only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated NK cell suspension (1 x 10^5 cells) to the upper chamber of each insert[8].
-
-
Incubation:
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time or by using counting beads) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
Normalize the data to the positive control (chemerin without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low NK cell migration | Suboptimal chemerin concentration. | Perform a dose-response experiment to determine the optimal chemerin concentration. |
| Short incubation time. | Increase the incubation time (e.g., up to 4 hours). | |
| Low ChemR23 expression on NK cells. | Confirm ChemR23 expression on the NK cells using flow cytometry. | |
| High background migration | Serum in the assay buffer. | Use serum-free assay buffer. |
| Cell death. | Check cell viability before and after the assay. | |
| Inconsistent results | Inaccurate cell counting. | Use a reliable method for cell quantification, such as flow cytometry with counting beads. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions. |
Conclusion
This compound provides a valuable tool for researchers studying the role of the chemerin/ChemR23 signaling axis in NK cell biology. The protocols outlined in these application notes offer a framework for investigating the inhibitory effects of this compound on NK cell migration. By elucidating the mechanisms of NK cell trafficking, these studies can contribute to the development of novel therapeutic strategies for a variety of diseases, including cancer and inflammatory disorders.
References
- 1. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ChemoCentryx Identifies Novel Small Molecule ChemR23 Antagonist for the Treatment of Inflammatory Diseases [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 8. Chemerin and the recruitment of NK cells to diseased skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin Regulates NK Cell Accumulation and Endothelial Cell Morphogenesis in the Decidua during Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ChemR23-IN-3 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChemR23 inhibitors, using ChemR23-IN-1 as a representative example due to the limited public information on ChemR23-IN-3.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?
A1: Solubility issues are common with small molecule inhibitors. Based on data for the related compound ChemR23-IN-1, solubility can be enhanced by using organic solvents. For in vitro experiments, preparing a concentrated stock solution in a solvent like DMSO is recommended. For in vivo studies, a co-solvent system may be necessary. If precipitation occurs upon dilution in aqueous buffers, consider the following:
-
Increase the percentage of organic co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. However, always perform a vehicle control to ensure the solvent does not affect your experimental outcome.
-
Use of surfactants: For in vivo formulations, surfactants like Tween-80 can aid in creating a stable emulsion or solution.[1]
-
Sonication and warming: Gentle warming and sonication can help dissolve the compound.[1] However, be cautious about the compound's stability at higher temperatures.
-
pH adjustment: The solubility of a compound can be pH-dependent. Investigate if altering the pH of your buffer (within a physiologically acceptable range) improves solubility.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the stability and activity of your ChemR23 inhibitor, proper storage is crucial. For the analogous compound ChemR23-IN-1, the following storage conditions are recommended:
-
Stock Solutions: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
-
Solid Compound: Store the solid compound at -20°C.
-
Working Solutions: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] If a working solution for in vitro use needs to be stored, aliquot and freeze at -80°C to minimize freeze-thaw cycles.
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded. Consider using a fresh vial or a newly prepared stock solution. The natural ligand for ChemR23, chemerin, is known to be rapidly degraded in plasma, highlighting the importance of inhibitor stability.[2]
-
Cellular Uptake: The compound may not be efficiently penetrating the cell membrane.
-
Assay Conditions: The concentration of the agonist (e.g., chemerin) used to stimulate the cells might be too high, requiring a higher concentration of the inhibitor to see an effect. Perform a dose-response curve for both the agonist and the inhibitor to determine optimal concentrations.
-
ChemR23 Expression Levels: Confirm that your cell line expresses sufficient levels of ChemR23.[3][4] ChemR23 expression can vary between cell types and even different macrophage polarization states.[5][6]
-
Incorrect Downstream Readout: Ensure that the downstream signaling event you are measuring (e.g., calcium flux, ERK phosphorylation) is indeed mediated by ChemR23 in your specific cell system.[7]
Troubleshooting Guides
Guide 1: Poor Solubility in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution from stock. | Compound has low aqueous solubility. | Prepare a higher concentration stock in 100% DMSO. When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| Solution is cloudy or contains visible particles. | Incomplete dissolution. | Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[1] |
| Precipitate forms over time at room temperature or 4°C. | Compound is not stable in the prepared solution at that temperature. | Prepare fresh working solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
Guide 2: Inconsistent Results in In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent compound concentration due to poor solubility or adsorption to plasticware. | Pre-treat pipette tips and plates with a non-ionic surfactant (e.g., 0.01% Triton X-100) or use low-adhesion plasticware. Ensure complete dissolution of the compound. |
| Loss of inhibitory activity over the course of the experiment. | Compound instability in culture media. | Minimize the incubation time if possible. Test the stability of the compound in your specific media by incubating it for the duration of the experiment and then testing its activity. |
| No inhibition observed at expected concentrations. | Sub-optimal assay parameters. | Perform a full dose-response curve for the inhibitor. Titrate the concentration of the stimulating ligand (e.g., chemerin). Confirm ChemR23 expression in your cell line via qPCR or flow cytometry.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data for the representative ChemR23 inhibitor, ChemR23-IN-1.
| Parameter | Value | Species | Reference |
| IC50 | 38 nM | Human | [1] |
| 100 nM | Mouse | [1] | |
| Molecular Weight | 495.58 g/mol | N/A | [1] |
| Formula | C28H29N7O2 | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions (Based on ChemR23-IN-1)
1.1. Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of ChemR23-IN-1 solid.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate until the solid is completely dissolved.
-
Aliquot into small volumes to avoid multiple freeze-thaw cycles.
-
Store at -80°C.[1]
1.2. Preparation of a Working Solution for In Vitro Cell-Based Assays:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of a ChemR23 antagonist on chemerin-induced calcium flux in a ChemR23-expressing cell line.
-
Cell Preparation:
-
Plate ChemR23-expressing cells (e.g., CHO-K1/ChemR23 or a relevant immune cell line) in a black-walled, clear-bottom 96-well plate.
-
Culture the cells overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for the recommended time (e.g., 1 hour) at 37°C.
-
-
Compound Incubation:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the ChemR23 inhibitor at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the receptor.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the agonist (e.g., chemerin) to stimulate the cells.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
ChemR23 Signaling Pathway
The binding of ligands such as chemerin or resolvin E1 (RvE1) to the G protein-coupled receptor ChemR23 initiates a cascade of intracellular signaling events.[6][8] This can lead to the activation of MAP kinases and Akt, and an increase in intracellular calcium, ultimately influencing processes like cell migration and inflammation.[8]
Caption: Simplified ChemR23 signaling pathway upon ligand binding and its inhibition.
Experimental Workflow: In Vitro Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of this compound on a cellular response triggered by a ChemR23 agonist.
Caption: Workflow for an in vitro ChemR23 inhibition assay.
Logical Relationship: Troubleshooting Inconsistent Results
This diagram illustrates the logical steps to troubleshoot inconsistent experimental results when using this compound.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a stable chemerin analog with potent activity toward ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ChemR23-IN-3 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ChemR23-IN-3 in in vitro settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of the ChemR23 signaling pathway to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what are its primary functions?
A1: ChemR23, also known as chemerin chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR). It plays a significant role in both inflammatory processes and the resolution of inflammation. ChemR23 is activated by two main endogenous ligands: chemerin, which is associated with pro-inflammatory responses such as the recruitment of immune cells, and Resolvin E1 (RvE1), a lipid mediator that promotes the resolution of inflammation.[1]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent, thiazole-based small molecule inhibitor of the ChemR23 receptor. As an inhibitor, it blocks the downstream signaling initiated by the binding of agonist ligands like chemerin to the ChemR23 receptor.
Q3: What is the reported potency of this compound?
A3: this compound has been reported to have an IC80 value of 12 nM.[2] The IC80 value represents the concentration of the inhibitor required to inhibit 80% of the receptor's activity in a given assay. This value indicates that this compound is a highly potent inhibitor.
Q4: In what type of in vitro assays can I use this compound?
A4: this compound is suitable for a variety of in vitro cell-based assays designed to study the ChemR23 signaling pathway. These include, but are not limited to, calcium mobilization assays, MAP kinase (e.g., ERK1/2) phosphorylation assays, and chemotaxis assays.
Q5: What cell lines are suitable for in vitro experiments with this compound?
A5: A variety of cell lines endogenously express ChemR23 and can be used for in vitro studies. The choice of cell line will depend on the specific research question. Suitable cell types include:
-
Immune cells: Monocytes, macrophages (particularly M1-polarized), and dendritic cells.[1]
-
Endothelial cells.
-
Cancer cell lines: Certain cancer cell lines have been shown to express ChemR23.
It is always recommended to verify the expression level of ChemR23 in your chosen cell line by qPCR or Western blot before initiating experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing the concentration of this compound in your in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment starting from a concentration below the reported IC80 (e.g., 1 nM) and increasing to a concentration significantly above it (e.g., 1 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Poor solubility of the inhibitor. | Ensure that the stock solution of this compound is fully dissolved. You may need to use a different solvent or gently warm the solution. Always prepare fresh dilutions from the stock for each experiment. | |
| Low or no expression of ChemR23 in the cell line. | Confirm ChemR23 expression in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Incorrect assay setup. | Review your experimental protocol carefully. Ensure that all reagents are properly prepared and that incubation times and temperatures are optimal. | |
| High background signal or non-specific effects | Inhibitor concentration is too high. | High concentrations of small molecule inhibitors can sometimes lead to off-target effects. Reduce the concentration of this compound and perform a dose-response curve to find a concentration that gives specific inhibition with minimal background. |
| Cell health is compromised. | Ensure that your cells are healthy and not stressed. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in the presence of the inhibitor to rule out cytotoxicity. | |
| Contamination of cell culture. | Regularly check your cell cultures for any signs of contamination. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as receptor expression levels can change with prolonged culturing. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variations in experimental conditions. | Maintain consistent experimental conditions, including cell seeding density, incubation times, and reagent concentrations. |
ChemR23 Signaling Pathway
The binding of a ligand, such as chemerin, to the ChemR23 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, ChemR23 activation leads to the dissociation of the G protein subunits, which in turn triggers downstream effector molecules. Key signaling events include the release of intracellular calcium (Ca2+), the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, and the inhibition of cyclic AMP (cAMP) production.
Caption: ChemR23 Signaling Pathway
Experimental Protocols
Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay
This protocol provides a method for determining the inhibitory concentration of this compound by measuring its effect on chemerin-induced calcium mobilization in a suitable cell line.
Materials:
-
ChemR23-expressing cells (e.g., THP-1, HEK293 cells stably expressing ChemR23)
-
Cell culture medium
-
This compound
-
Chemerin (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the ChemR23-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Inhibitor Preparation and Incubation:
-
Prepare a serial dilution of this compound in assay buffer. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
After dye incubation, wash the cells twice with assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Mobilization Measurement:
-
Prepare the chemerin agonist solution at a concentration that elicits a submaximal response (EC80 is often used).
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).
-
Inject the chemerin solution into the wells and immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow for Determining Optimal Inhibitor Concentration
Caption: Workflow for IC50 Determination
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of small molecule inhibitors targeting the ChemR23 receptor. This data can serve as a reference for designing dose-response experiments for this compound.
| Inhibitor | Target | Reported Potency | Assay Type |
| This compound | Human ChemR23 | IC80 = 12 nM[2] | Not specified |
| ChemR23-IN-1 | Human ChemR23 | IC50 = 38 nM | Not specified |
| Mouse ChemR23 | IC50 = 100 nM | Not specified | |
| ChemR23-IN-4 | Human ChemR23 | IC50 = 17 nM | Not specified |
References
Potential off-target effects of ChemR23-IN-3
Disclaimer: Information on a specific molecule designated "ChemR23-IN-3" is not available in the public domain as of late 2025. The following technical support guide is a representative document based on the known biology of the ChemR23 receptor and general principles of small molecule inhibitor characterization. This information is intended to guide researchers on the potential off-target effects and troubleshooting strategies for a hypothetical novel ChemR23 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective small molecule antagonist of the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. It is designed to block the downstream signaling cascades initiated by the binding of its natural ligands, chemerin and resolvin E1 (RvE1). By inhibiting ChemR23, this compound is expected to modulate inflammatory responses, particularly those involving the recruitment and activation of immune cells like macrophages and dendritic cells.[1][2]
Q2: What are the known off-target effects of this compound?
As a novel compound, the off-target profile of this compound is under continuous investigation. Preliminary screening has been conducted against a panel of related G-protein coupled receptors (GPCRs) and a broad panel of kinases to assess selectivity. While designed for high selectivity for ChemR23, researchers should be aware of potential interactions with other receptors that share structural homology.
Q3: What are the expected biological effects of this compound in cell-based assays?
In cell types endogenously expressing ChemR23 (e.g., macrophages, dendritic cells, endothelial cells), this compound is expected to inhibit chemerin-induced chemotaxis, calcium mobilization, and phosphorylation of downstream signaling proteins like ERK and Akt.[3][4] In models of inflammation, it may reduce the production of pro-inflammatory cytokines.[5]
Q4: In which cell types is ChemR23 expression known to be high?
ChemR23 is primarily expressed on innate immune cells, including monocytes, macrophages, dendritic cells, and some Natural Killer (NK) cells.[2][5] Its expression can be regulated by inflammatory signals.[1][3] For example, M-CSF-differentiated macrophages and tumor-associated macrophages (TAMs) often show higher levels of ChemR23 expression compared to GM-CSF-differentiated macrophages.[2][5][6][7] Expression has also been reported in adipocytes and endothelial cells.[2][3]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of downstream signaling (e.g., pERK, pAkt) after treating my cells with this compound.
-
Question: Have you confirmed ChemR23 expression in your cell line?
-
Question: Are you stimulating the cells with a ChemR23 agonist before or at the same time as adding this compound?
-
Answer: For antagonist studies, it is crucial to pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the agonist (e.g., chemerin) to ensure the inhibitor has bound to the receptor.
-
-
Question: Is the concentration of this compound optimal?
-
Answer: We recommend performing a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay. Refer to the hypothetical selectivity profile below for guidance on starting concentrations.
-
Issue 2: I am observing significant cell death or toxicity at my working concentration.
-
Question: Could the observed toxicity be an off-target effect?
-
Answer: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. If toxicity is observed at concentrations required for ChemR23 inhibition, this may indicate an off-target liability. Consult the hypothetical kinase screening data below for potential off-target kinases that could mediate toxicity.
-
-
Question: Is the compound precipitating out of solution?
-
Answer: Poor solubility can lead to compound precipitation, which can cause cytotoxicity and experimental artifacts. Ensure that the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell culture system. Visually inspect your media for any signs of precipitation after adding the compound.
-
Issue 3: I am observing an effect in a cell line that is supposed to be ChemR23-negative.
-
Question: How can I confirm if this is an off-target effect?
-
Answer: This is a strong indication of an off-target effect. To investigate this further, we recommend:
-
Confirming the absence of ChemR23: Use RT-qPCR and flow cytometry to rigorously confirm that the cell line does not express ChemR23.
-
Using a structurally distinct ChemR23 inhibitor: If the effect is still present with a different inhibitor, it is less likely to be a ChemR23-mediated effect.
-
Performing a rescue experiment: In a ChemR23-positive cell line, check if the effect of this compound can be overcome by adding a high concentration of a ChemR23 agonist.
-
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Ligand/Agonist | Assay Type | IC50 (nM) |
| ChemR23 | Chemerin | Calcium Mobilization | 15 |
| GPR1 | Chemerin | Calcium Mobilization | > 10,000 |
| CCRL2 | Chemerin | Binding Assay | > 10,000 |
| C5aR1 | C5a | Calcium Mobilization | 5,200 |
| FPR1 | fMLP | Calcium Mobilization | > 10,000 |
This table illustrates the potency of this compound against its primary target, ChemR23, in comparison to other related GPCRs. A high IC50 value for other receptors indicates good selectivity.
Table 2: Hypothetical Kinase Selectivity Panel for this compound (at 1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Tyrosine Kinase | SRC | 85% |
| Tyrosine Kinase | ABL1 | 12% |
| Ser/Thr Kinase | AKT1 | 5% |
| Ser/Thr Kinase | ERK2 | 3% |
| Ser/Thr Kinase | PIM1 | 75% |
This table shows the percentage of inhibition of a selection of kinases at a single high concentration of this compound. High inhibition of a kinase (e.g., SRC, PIM1) suggests a potential off-target interaction that may need further investigation.
Visualizations
Caption: ChemR23 signaling pathway and point of inhibition.
Caption: Experimental workflow for investigating off-target effects.
Experimental Protocols
1. Western Blot for Phospho-ERK1/2
-
Cell Seeding: Plate cells (e.g., HEK293-ChemR23 or primary macrophages) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of chemerin for 5-10 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot the dose-response curve to determine the CC50 (cytotoxic concentration 50%).
3. Kinase Inhibition Assay (General Protocol for a commercial service)
-
Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a specific substrate. This can be done using various technologies, such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Procedure:
-
The kinase, its specific substrate, and ATP are prepared in an assay buffer.
-
This compound is added at one or more concentrations (e.g., a standard screening concentration of 1 or 10 µM).
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.
-
The percentage of inhibition is calculated relative to a vehicle (DMSO) control.
-
-
Note: It is highly recommended to use a commercial kinase screening service (e.g., Eurofins, Promega) for broad profiling, as they offer standardized assays for hundreds of kinases.[8][9]
References
- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 2. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 3. Identification of chemerin receptor (ChemR23) in human endothelial cells: chemerin-induced endothelial angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Viability with ChemR23-IN-3 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using ChemR23-IN-3, a novel inhibitor of the ChemR23 receptor. Our goal is to help you achieve optimal experimental outcomes by providing clear, actionable solutions to common issues, particularly poor cell viability.
Troubleshooting Guides
Low cell viability following treatment with this compound can arise from a variety of factors, ranging from suboptimal experimental conditions to the inherent biological effects of inhibiting the ChemR23 pathway. This guide provides a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Poor Cell Viability After this compound Treatment
| Observed Problem | Potential Cause | Recommended Solution |
| Massive cell death at all concentrations | 1. Incorrect inhibitor concentration: The concentration of this compound may be too high, leading to off-target effects or acute toxicity.[1][2][3] 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell line sensitivity: The specific cell line being used may be highly sensitive to ChemR23 inhibition or the inhibitor compound itself. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations, starting from a low nanomolar range, to determine the optimal, non-toxic working concentration. 2. Include a solvent control: Treat cells with the highest concentration of the solvent used in the experiment to ensure it is not the cause of cell death. Aim to keep the final solvent concentration below 0.1%. 3. Test on multiple cell lines: If possible, use alternative cell lines with known ChemR23 expression to assess if the effect is cell-type specific. |
| Gradual decrease in cell viability over time | 1. Inhibitor instability: this compound may be degrading in the cell culture medium over the course of the experiment. 2. Cumulative toxicity: Prolonged exposure to the inhibitor, even at a seemingly non-toxic concentration, may lead to a gradual decline in cell health. 3. Nutrient depletion: The metabolic changes induced by ChemR23 inhibition may lead to faster depletion of essential nutrients in the medium. | 1. Replenish the medium with fresh inhibitor: For long-term experiments, consider changing the medium and re-adding this compound every 24-48 hours. 2. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to understand the kinetics of the inhibitor's effect. 3. Use fresh, high-quality culture medium: Ensure the medium is properly supplemented and not expired. |
| Inconsistent results between experiments | 1. Variability in cell health: The initial health and confluency of the cells can significantly impact their response to the inhibitor.[4] 2. Inaccurate inhibitor concentration: Errors in serial dilutions or initial stock concentration can lead to variability. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and experimental results.[5] | 1. Standardize cell culture practices: Ensure consistent cell passage numbers, seeding densities, and confluency at the start of each experiment. 2. Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution and carefully prepare fresh working dilutions. 3. Regularly test for mycoplasma contamination: Implement routine screening of cell cultures for mycoplasma and other contaminants. |
| Cells detach from the culture plate | 1. Apoptosis induction: Inhibition of the ChemR23 pathway may be inducing apoptosis, leading to cell detachment. 2. Suboptimal culture conditions: Issues with the culture vessel coating, medium composition, or incubator environment can affect cell adhesion.[4] | 1. Perform an apoptosis assay: Use techniques like Annexin V/PI staining to determine if apoptosis is being induced. 2. Ensure proper culture conditions: Use pre-coated plates if necessary and verify the incubator's CO2 and humidity levels. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for ChemR23, and how might its inhibition affect cell viability?
A1: ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR).[6][7] Its primary endogenous ligands are the adipokine chemerin and the lipid mediator resolvin E1 (RvE1).[8] The binding of these ligands to ChemR23 can trigger several downstream signaling pathways, which can have either pro-inflammatory or anti-inflammatory effects depending on the cellular context.[9][10]
Inhibition of ChemR23 by a small molecule like this compound would block these downstream signaling events. The known signaling cascade involves:
-
G-protein activation: ChemR23 couples to Gαi proteins, and its activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][11]
-
MAPK and Akt pathways: Activation of ChemR23 has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and the activation of the Akt pathway.[6]
Given that these pathways are crucial for cell survival, proliferation, and inflammation, it is plausible that their inhibition could lead to decreased cell viability, particularly in cell types where these pathways are constitutively active or essential for survival.
Q2: What are the expected effects of this compound on different cell types?
A2: The effects of this compound will largely depend on the expression level of ChemR23 on the cell type being studied and the cell's reliance on the ChemR23 signaling pathway. ChemR23 is predominantly expressed on immune cells such as macrophages, dendritic cells, and natural killer (NK) cells.[7][9] It is also found on adipocytes and endothelial cells.[6][9] Therefore, the most significant effects on viability are expected in these cell types. In cells that do not express ChemR23, the inhibitor is expected to have minimal to no effect, unless there are off-target interactions.
Q3: What concentration range of this compound should I start with in my experiments?
A3: For any new small molecule inhibitor, it is crucial to perform a dose-response study to determine the optimal concentration. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM. This will help you identify the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) and also to observe the concentration at which toxicity becomes a confounding factor.
Q4: How can I confirm that the observed decrease in cell viability is a specific result of ChemR23 inhibition?
A4: To confirm the specificity of your inhibitor, you should include several controls in your experimental design:
-
Use a control cell line: Include a cell line that does not express ChemR23. You should observe a minimal effect on viability in this cell line compared to your ChemR23-expressing cells.
-
Rescue experiment: If possible, try to "rescue" the cells from the inhibitor's effects by adding an excess of a ChemR23 agonist, such as chemerin.
-
Knockdown/Knockout model: The most rigorous control is to use a cell line in which ChemR23 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). These cells should be resistant to the effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment Using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the previous protocol.
-
Harvest the cells, including any detached cells in the supernatant, by gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation
Table 2: Expected Cell Viability Outcomes with this compound Treatment
| Cell Line | ChemR23 Expression | Treatment | Expected Cell Viability (%) |
| Macrophage Cell Line (e.g., THP-1) | High | Vehicle Control | 100% |
| This compound (Low Conc.) | 80-90% | ||
| This compound (High Conc.) | <50% | ||
| Non-expressing Cell Line (e.g., HEK293) | Low/None | Vehicle Control | 100% |
| This compound (Low Conc.) | 95-100% | ||
| This compound (High Conc.) | 90-100% (any decrease may indicate off-target effects) |
Visualizations
Caption: Troubleshooting workflow for addressing poor cell viability.
Caption: Simplified ChemR23 signaling pathway and point of inhibition.
Caption: Decision flowchart for diagnosing cell viability issues.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. corning.com [corning.com]
- 5. adl.usm.my [adl.usm.my]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 9. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 10. rupress.org [rupress.org]
- 11. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 12. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
How to dissolve ChemR23-IN-3 for cell culture
This technical support center provides guidance on the dissolution and use of ChemR23-IN-3 for cell culture experiments, including frequently asked questions and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For a closely related compound, ChemR23-IN-1, solubility in DMSO is high, reaching up to 100 mg/mL.[1] It is crucial to use a new, anhydrous (water-free) bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: How do I prepare a high-concentration stock solution of this compound?
A: To prepare a stock solution, weigh the powdered compound and add the calculated volume of DMSO. For compounds that are difficult to dissolve, aiding dissolution with ultrasonication is recommended.[1] If precipitation occurs, gentle heating and sonication can be applied.[1]
Q3: What should I do if the compound does not dissolve completely in DMSO?
A: If you observe particulates or cloudiness in your stock solution, try the following:
-
Vortex: Mix the solution vigorously for several minutes.
-
Ultrasonicate: Place the vial in an ultrasonic water bath. This is often necessary for complete dissolution.[1]
-
Gentle Warming: Briefly warm the solution (e.g., in a 37°C water bath).
-
Use Fresh DMSO: Water absorbed by old DMSO can cause solubility issues.[1][2] Always use a fresh, high-purity, anhydrous grade of DMSO.
Q4: How should I store the this compound stock solution?
A: Proper storage is critical to maintain the stability and activity of the compound. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Storage Conditions for Stock Solution
| Temperature | Storage Period |
|---|---|
| -80°C | 6 months |
| -20°C | 1 month |
Data based on the related compound ChemR23-IN-1.[1]
Q5: How do I prepare a working solution for my cell culture experiments?
A: To prepare a working solution, the high-concentration DMSO stock solution must be serially diluted in your cell culture medium to the final desired concentration. It is critical to perform this dilution in a stepwise manner and to mix thoroughly after each step to prevent the compound from precipitating.
Q6: What is the maximum concentration of DMSO that is safe for my cells?
A: Most cell lines can tolerate DMSO concentrations up to 0.5%, but this can be cell-type dependent. It is best practice to keep the final DMSO concentration in the cell culture medium below 0.1% to minimize solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for dissolving this compound and preparing a working solution for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare Stock Solution:
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM). A stock solution preparation table for a related compound is provided below for reference.[1]
-
Carefully weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube thoroughly. If the compound is not fully dissolved, use an ultrasonic bath until the solution is clear.[1]
Stock Solution Preparation Table (Example for MW: 495.58 g/mol )
Desired Stock Concentration Volume of DMSO per 1 mg Volume of DMSO per 5 mg Volume of DMSO per 10 mg 1 mM 2.0178 mL 10.0892 mL 20.1784 mL 5 mM 0.4036 mL 2.0178 mL 4.0357 mL 10 mM 0.2018 mL 1.0089 mL 2.0178 mL This table is based on the molecular weight of the related compound ChemR23-IN-1 and should be adjusted for the specific molecular weight of this compound.[1]
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed sterile cell culture medium to reach your final desired experimental concentration.
-
Important: Add the stock solution to the medium (not the other way around) and mix immediately and thoroughly after each dilution step to prevent precipitation.
-
Ensure the final DMSO concentration in the medium is non-toxic to your cells (ideally ≤ 0.1%).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Culture Medium | The compound's solubility limit was exceeded during dilution. | - Perform a multi-step serial dilution rather than a single large dilution.- Ensure the culture medium is at 37°C before adding the compound.- Mix thoroughly immediately after adding the compound to the medium. |
| Cell Cytotoxicity Observed | - The final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentration. | - Calculate the final DMSO concentration and ensure it is within a safe range for your cell line (e.g., <0.1%).- Include a vehicle control (medium + DMSO) to differentiate between compound and solvent toxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
| No Biological Effect | - The compound has degraded due to improper storage.- The compound concentration is too low.- The target receptor, ChemR23, is not expressed in the cell model. | - Ensure stock solutions were stored correctly and avoid multiple freeze-thaw cycles.[1]- Verify the concentration of your stock solution and perform a dose-response experiment.- Confirm ChemR23 expression in your cells via methods like qRT-PCR or flow cytometry. ChemR23 expression can be low or absent in certain cell types or macrophage polarization states (e.g., M2 macrophages).[3][4] |
Visual Guides
Caption: Workflow for dissolving this compound and preparing working solutions.
Caption: Decision tree for troubleshooting common experimental issues.
Caption: Simplified signaling pathway involving the ChemR23 receptor.
References
Preventing ChemR23-IN-3 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChemR23-IN-3. Our goal is to help you overcome common challenges, particularly the issue of precipitation in aqueous solutions, and to ensure the successful application of this potent inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, orally active, thiazole-based inhibitor of the ChemR23 receptor, a G protein-coupled receptor involved in inflammatory responses. It has demonstrated a long-acting pharmacological effect in in vivo studies.[1][2]
Q2: What is the primary challenge when working with this compound in aqueous solutions?
Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions, which can lead to precipitation. This can significantly impact the accuracy and reproducibility of experimental results.
Q3: What is the recommended solvent for creating a stock solution of this compound?
For initial solubilization, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended. It is crucial to use anhydrous DMSO to prevent the degradation of the compound.
Q4: Can I directly dilute my DMSO stock solution into my aqueous experimental buffer?
Direct dilution of a concentrated DMSO stock into an aqueous buffer is a common cause of precipitation. It is recommended to perform serial dilutions in your final aqueous buffer to minimize the risk of the compound crashing out of solution.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during your experiments can be a frustrating obstacle. This guide provides a systematic approach to troubleshooting and preventing this issue.
Visualizing the Problem-Solving Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
Step-by-Step Troubleshooting
1. Verify Your Stock Solution:
-
Is your stock solution clear? If you observe any crystals or cloudiness in your DMSO stock, it may be too concentrated or may have been stored improperly.
-
Action: Gently warm the stock solution (e.g., in a 37°C water bath) to see if the precipitate dissolves. If not, you may need to prepare a fresh, less concentrated stock solution.
2. Review Your Dilution Method:
-
Are you performing serial dilutions? Adding a small volume of highly concentrated inhibitor directly to a large volume of aqueous buffer is a common cause of precipitation.
-
Action: Prepare intermediate dilutions of your this compound stock in your final aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
3. Examine Your Aqueous Buffer:
-
What is the pH of your buffer? The solubility of small molecules can be highly pH-dependent.
-
Is your buffer compatible with the inhibitor? Some buffer components may interact with this compound and reduce its solubility.
-
Action: Test the solubility of this compound in a small volume of your buffer. If precipitation occurs, consider adjusting the pH or using an alternative buffer system.
4. Consider Additives to Enhance Solubility:
-
Co-solvents: For challenging situations, the addition of a small percentage of a water-miscible organic co-solvent to your final aqueous solution can significantly improve solubility.
-
Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.
-
Action: Experiment with low concentrations of co-solvents or surfactants. It is crucial to include appropriate vehicle controls in your experiments to account for any effects of these additives.
Experimental Protocols
Recommended Protocol for Solubilizing this compound
This protocol is a general guideline. Optimization may be required for your specific experimental conditions.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of this compound (619.75 g/mol ), weigh out the appropriate amount of the compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the solution is clear. If necessary, gently warm and vortex to fully dissolve.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions by Serial Dilution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) in your final aqueous buffer.
-
From this intermediate dilution, prepare your final working concentrations through further serial dilutions in the same aqueous buffer.
-
Visually inspect each dilution for any signs of precipitation.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C31H33N5O5S2 | [1] |
| Molecular Weight | 619.75 g/mol | [1] |
| CAS Number | 303243-30-7 | [1] |
| IC80 (in vitro) | 12 nM | [1][2] |
| In Vivo Administration | 30 mg/kg (oral, cynomolgus monkeys) | [1][2] |
ChemR23 Signaling Pathway
The ChemR23 receptor is activated by its endogenous ligand, chemerin. This interaction initiates a cascade of intracellular signaling events that play a crucial role in inflammation and immune cell trafficking. The pathway often involves the activation of G-proteins, leading to downstream effects on MAP kinases and other signaling molecules.[3][4][5][6][7]
Caption: A simplified diagram of the ChemR23 signaling pathway.
References
- 1. Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChemR23 signaling ameliorates brain injury via inhibiting NLRP3 inflammasome-mediated neuronal pyroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling ChemR23-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ChemR23-IN-3, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Disclaimer
Important: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The information provided below is based on data for similar research compounds and general laboratory safety protocols. Researchers should always consult the Certificate of Analysis (CofA) provided by the supplier for the most accurate storage and handling information and perform their own risk assessment before use.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
Storage Recommendations:
| Condition | Temperature | Duration | Notes |
| Solid Form | Room temperature | Varies | Refer to the Certificate of Analysis for specific recommendations. May vary by supplier. |
| Stock Solutions | -20°C or -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Based on data for similar compounds like ChemR23-IN-1. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
-
Weighing: Be cautious when weighing the solid compound to prevent dispersal of dust.
-
Solution Preparation: Prepare solutions in a fume hood. For information on appropriate solvents and solubility, refer to the supplier's technical data sheet. For similar compounds, DMSO is a common solvent for creating stock solutions.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Frequently Asked Questions (FAQs)
Here are answers to some common questions about working with this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound should be obtained from the supplier's data sheet, similar compounds are often dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions. For in vivo experiments, further dilution in aqueous buffers containing surfactants like Tween-80 or PEG300 may be necessary.
Q2: How can I confirm the activity of my this compound?
A2: The activity of this compound can be validated through various in vitro assays. A common method is to perform a chemotaxis assay using cells known to express the ChemR23 receptor, such as macrophages or dendritic cells.[1] You can also measure the inhibition of downstream signaling events, such as calcium mobilization or ERK phosphorylation, upon stimulation with a ChemR23 agonist like chemerin.
Q3: Is this compound specific to the human ChemR23 receptor?
A3: The cross-reactivity of this compound with ChemR23 from other species (e.g., mouse, rat) should be verified from the manufacturer's documentation or through experimental validation. For example, the related inhibitor ChemR23-IN-1 shows activity against both human and mouse ChemR23, but with different IC50 values.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound and store them in single-use aliquots at -80°C. |
| Low cell surface expression of ChemR23: The cell line used may not express sufficient levels of the receptor. | Verify ChemR23 expression in your cell line using techniques like flow cytometry, Western blot, or qPCR.[1][2] | |
| Incorrect assay conditions: Suboptimal concentration of the inhibitor or agonist, or inappropriate incubation times. | Perform a dose-response experiment to determine the optimal concentration of this compound. Optimize incubation times for both the inhibitor and the agonist. | |
| Cell toxicity observed | High concentration of DMSO: The final concentration of the solvent in the cell culture medium may be toxic. | Ensure the final DMSO concentration in your assay is below the toxic level for your cell type (typically <0.5%). Prepare a vehicle control with the same DMSO concentration. |
| Off-target effects of the compound: At high concentrations, the inhibitor may have non-specific effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a structurally different ChemR23 inhibitor as a control. | |
| Precipitation of the compound in media | Poor solubility: The compound may not be soluble in the aqueous assay buffer at the desired concentration. | If preparing working solutions from a DMSO stock, ensure rapid mixing upon dilution. The inclusion of a small percentage of serum or a non-ionic surfactant in the media might improve solubility. |
Experimental Protocols
Below are generalized methodologies for key experiments involving ChemR23 inhibitors. Researchers should adapt these protocols to their specific cell types and experimental set-up.
In Vitro Chemotaxis Assay
This protocol outlines a typical Boyden chamber chemotaxis assay to assess the inhibitory effect of this compound.
-
Cell Preparation: Culture a ChemR23-expressing cell line (e.g., macrophages) and harvest the cells. Resuspend the cells in serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add a chemoattractant (e.g., recombinant chemerin) to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-treated cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the migrated cells in several fields of view under a microscope or quantify the stain after extraction.
-
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control to determine the inhibitory effect.
Western Blot for ERK Phosphorylation
This protocol can be used to determine if this compound inhibits the chemerin-induced phosphorylation of ERK.
-
Cell Culture and Starvation: Plate ChemR23-expressing cells and grow them to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with different concentrations of this compound or a vehicle control for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a known concentration of chemerin for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Signaling Pathway and Experimental Workflow Diagrams
ChemR23 Signaling Pathway
Caption: ChemR23 signaling cascade upon ligand binding and its inhibition by this compound.
Experimental Workflow for Testing this compound
Caption: A logical workflow for evaluating the inhibitory activity of this compound.
References
ChemR23 Inhibition Assays: A Technical Support Center for Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of ChemR23 inhibition assays. ChemR23, a G protein-coupled receptor, presents unique challenges due to its dual role in pro- and anti-inflammatory signaling pathways, making the interpretation of experimental data not always straightforward.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no inhibitory effect with my compound?
A1: There are several potential reasons for a lack of inhibitory effect:
-
Receptor Expression: The cell line used may not express ChemR23 at sufficient levels, or the expression may have been downregulated during cell culture.[1] It's crucial to verify ChemR23 expression at both the mRNA and protein level.
-
Ligand Concentration: The concentration of the agonist (e.g., chemerin or a synthetic agonist) may be too high, making it difficult for a competitive inhibitor to compete effectively. An agonist dose-response curve should be performed to determine the EC50 or EC80 concentration for use in the inhibition assay.
-
Compound Solubility: The test compound may have poor solubility in the assay buffer, leading to a lower effective concentration than intended.
-
Cell Health: The cells may be unhealthy or have been passaged too many times, leading to altered signaling responses.
-
Assay-Specific Issues: The chosen assay readout (e.g., calcium flux, cAMP accumulation, ERK phosphorylation) may not be the primary signaling pathway activated by the agonist in your specific cell system.
Q2: My potential inhibitor is showing agonist activity. What does this mean?
A2: This is a known phenomenon for some GPCRs and can be interpreted in a few ways:
-
Partial Agonism: The compound may be a partial agonist, meaning it binds to the receptor and elicits a response, but with lower efficacy than a full agonist.
-
Biased Agonism: The compound might be a biased agonist, selectively activating one signaling pathway (e.g., β-arrestin) while inhibiting another (e.g., G-protein signaling).[2] It is important to profile the compound across multiple signaling readouts.
-
Allosteric Modulation: The compound could be an allosteric modulator that enhances the binding or efficacy of an endogenous agonist present in the assay medium (e.g., in serum).
Q3: The results of my inhibition assay are not consistent between experiments. What could be the cause?
A3: Variability in results can stem from several factors:
-
Cell Passage Number: As mentioned, high passage numbers can lead to phenotypic drift and altered receptor expression or signaling. It is recommended to use cells within a consistent and low passage number range.
-
Reagent Preparation: Inconsistent preparation of reagents, including agonists, inhibitors, and assay buffers, can introduce variability.
-
Cell Plating Density: Variations in cell density can affect the overall signal and the response to agonists and inhibitors.
-
Assay Timing: The timing of reagent addition and incubation steps should be kept consistent.
Q4: How does the inflammatory state of my cells affect the assay?
A4: The inflammatory environment can significantly impact ChemR23 expression and signaling. For instance, inflammatory stimuli like LPS and IFN-γ can upregulate ChemR23 expression in M1 macrophages, while anti-inflammatory cytokines like IL-4 and IL-13 can downregulate it in M2 macrophages.[1] This highlights the importance of considering the cellular context and pre-treating cells with relevant stimuli if studying the inhibitor's effect under specific inflammatory conditions.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step |
| Cellular Autofluorescence | Measure the fluorescence of unstained cells and subtract this from all readings. |
| Compound Interference | Run a control plate with the compounds but without the fluorescent dye or reporter to check for intrinsic fluorescence or quenching. |
| Contaminated Reagents or Media | Use fresh, sterile reagents and media. |
| High Basal Receptor Activity | This may be inherent to the cell line. Consider using a different cell line or expressing the receptor in a null background. |
Issue 2: Poor Z'-factor or Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentration | Perform a full agonist dose-response curve to determine the optimal concentration (typically EC80) for the assay. |
| Low Receptor Expression | Verify receptor expression via qPCR, Western blot, or flow cytometry. Consider generating a cell line with higher expression. |
| Inappropriate Assay Window | Optimize incubation times for both the inhibitor and agonist. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| Variability in Cell State | Standardize cell culture conditions, including passage number, confluency, and serum concentration. |
| Pipetting Errors | Use calibrated pipettes and consider automated liquid handling for high-throughput screens. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate or implement a plate layout that minimizes these effects. |
Data Presentation
Table 1: Example Agonist EC50 Values for ChemR23 Activation
| Agonist | Cell Line | Assay Type | Reported EC50 (nM) |
| Recombinant Murine Chemerin | CHO-K1 expressing mouse ChemR23 | Calcium Release | 0.7[3] |
| Chemerin-9 Peptide | Human Macrophages | Cytokine Release | ~10 |
| Resolvin E1 | Primary Human Macrophages | Phagocytosis | ~1 |
Note: These values are approximate and can vary significantly based on the specific experimental conditions.
Table 2: Effect of Inflammatory Stimuli on ChemR23 Expression in Macrophages
| Stimulus (24h) | Cell Type | Change in ChemR23 mRNA Expression |
| LPS (100 ng/ml) | Primary Human Macrophages | Increased[1] |
| IFN-γ (50 ng/ml) | Primary Human Macrophages | Increased[1] |
| IL-4 (10 ng/ml) | Primary Human Macrophages | Decreased[1] |
| IL-13 (10 ng/ml) | Primary Human Macrophages | Decreased[1] |
Experimental Protocols
Protocol 1: Calcium Flux Inhibition Assay
-
Cell Preparation: Seed a ChemR23-expressing cell line (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add the test inhibitors at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescent plate reader and initiate reading. After establishing a baseline, add a pre-determined EC80 concentration of a ChemR23 agonist (e.g., chemerin).
-
Data Acquisition: Continuously measure the fluorescence intensity for 1-3 minutes to capture the calcium mobilization.
-
Data Analysis: Calculate the percentage of inhibition by comparing the peak fluorescence in the presence of the inhibitor to the control wells (agonist only).
Protocol 2: ERK Phosphorylation Inhibition Assay (Western Blot)
-
Cell Culture and Starvation: Culture ChemR23-expressing cells to ~80% confluency. The day before the experiment, replace the medium with a serum-free medium to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with the test inhibitor at various concentrations for 30-60 minutes.
-
Agonist Stimulation: Add a ChemR23 agonist at its EC80 concentration and incubate for 5-15 minutes (the optimal time should be determined in a time-course experiment).
-
Cell Lysis: Aspirate the medium and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: Simplified ChemR23 signaling pathway.
Caption: General workflow for a ChemR23 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level [frontiersin.org]
- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
Addressing batch-to-batch variability of ChemR23-IN-3
Welcome to the technical support center for ChemR23-IN-3. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on the effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and what is its function?
ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including inflammation, immune response, and metabolism.[1][2][3] It is activated by two known endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[4][5] Depending on the ligand and cellular context, ChemR23 activation can trigger either pro-inflammatory or anti-inflammatory (pro-resolving) pathways.[4][6]
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to block the signaling of the ChemR23 receptor. As a GPCR, ChemR23 activation by its ligands, such as chemerin, initiates a cascade of intracellular events. This includes coupling to G-proteins, which leads to the release of intracellular calcium (Ca2+), inhibition of cyclic AMP (cAMP) accumulation, and phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][4] this compound is expected to interfere with one or more of these downstream signaling events.
Q3: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis and handling. These can include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Solubility: Variations in the physical properties of the powder that affect how well it dissolves.
-
Stability: Degradation of the compound over time or due to improper storage.
-
Presence of isomers or different salt forms: Synthesis may result in different forms of the molecule with varying activity.
It is crucial to source inhibitors from reputable suppliers who provide detailed quality control information for each batch.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of ChemR23 activity.
This is a common issue that can be caused by a variety of factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent inhibition.
Issue 2: High background or off-target effects observed.
Observing effects in the absence of ChemR23 activation or in control cells can indicate off-target activity or compound promiscuity.
-
Recommendation: Perform a counter-screen using a parental cell line that does not express ChemR23. The inhibitor should not produce the same effect in these cells.
-
Recommendation: It is good practice to use a structurally similar but inactive molecule as a negative control to confirm that the observed effects are due to the inhibition of ChemR23.[9]
-
Recommendation: Lower the concentration of this compound. Off-target effects are more likely at higher concentrations.[8]
Quantitative Data Summary
When assessing a new batch of this compound, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). This value should be compared to the manufacturer's specifications and previous batches.
| Parameter | Typical Range | Description |
| Purity (by HPLC) | >98% | The percentage of the desired compound in the batch. |
| Solubility in DMSO | ≥ 10 mM | The maximum concentration that can be achieved in the specified solvent. |
| IC50 (in vitro assay) | Varies by assay | The concentration of the inhibitor that reduces the response by 50%. Should be consistent across batches. |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This assay measures the inhibition of chemerin-induced intracellular calcium release in cells expressing ChemR23.
Materials:
-
CHO-K1 cells stably expressing ChemR23, apoaequorin, and Gα16.[10]
-
Recombinant mouse or human chemerin.
-
This compound.
-
Coelenterazine H.
-
Assay buffer (e.g., DMEM).
-
Luminometer.
Procedure:
-
Culture the ChemR23-expressing cells to 80-90% confluency.
-
Incubate the cells with 5 µM coelenterazine H for 3 hours in the dark.[10]
-
Harvest and resuspend the cells in assay buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 5 x 10^4 cells to each well.
-
Add the desired concentrations of this compound to the wells and incubate for the desired pre-incubation time.
-
Place the plate in a luminometer.
-
Inject a pre-determined concentration of chemerin to stimulate the cells.
-
Immediately measure the luminescence signal for 20 seconds.[10]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol assesses the ability of this compound to block chemerin-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing ChemR23 (e.g., M-CSF differentiated macrophages).[4]
-
Recombinant chemerin.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[4][5]
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blot imaging system.
Procedure:
-
Plate ChemR23-expressing cells and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with chemerin for 30 minutes.[4]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a Bradford assay.[4][5]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ChemR23 signaling and point of inhibition.
Caption: Workflow for assessing inhibitor activity.
References
- 1. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 5. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry Staining for ChemR23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their flow cytometry staining for the ChemR23 receptor.
Frequently Asked Questions (FAQs)
Q1: On which cell types is ChemR23 typically expressed?
A1: ChemR23, also known as CMKLR1, is primarily expressed on various innate immune cells. These include monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells.[1][2][3] Its expression can also be found on neutrophils, although sometimes at lower levels on freshly isolated cells.[4] Additionally, non-immune cells like adipocytes and endothelial cells can express ChemR23.[1]
Q2: What are the known ligands for ChemR23?
A2: ChemR23 has two well-characterized endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[1][3] The binding of these different ligands can trigger distinct downstream signaling pathways, leading to either pro-inflammatory or pro-resolving cellular responses.[1][5]
Q3: Can the expression of ChemR23 be modulated?
A3: Yes, ChemR23 expression is known to be regulated by inflammatory signals. For instance, its expression can be significantly upregulated on human neutrophils and monocytes when cultured with inflammatory mediators such as TNF-α, IL-6, or LPS.[4] This is an important consideration when designing experiments and interpreting results.
Q4: What is the general function of the ChemR23 signaling pathway?
A4: The ChemR23 signaling pathway is pleiotropic, meaning it can have different effects depending on the cellular context and the ligand that binds to it. Generally, it is involved in chemotaxis, inflammation, and the resolution of inflammation.[3][5] Activation of ChemR23 can lead to the migration of immune cells to sites of inflammation and can also play a role in dampening inflammatory responses to promote tissue repair.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low or no expression of ChemR23 on the target cells. | Confirm from literature that your cell type of interest expresses ChemR23.[6] Consider treating cells with inflammatory stimuli (e.g., LPS, TNF-α) to potentially upregulate expression.[4] Always include a positive control cell line or primary cells known to express ChemR23. |
| Suboptimal antibody concentration. | Titrate your anti-ChemR23 antibody to determine the optimal concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration and perform a dilution series.[7] | |
| Issues with antibody storage or handling. | Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. Protect fluorochrome-conjugated antibodies from light.[7] | |
| Cell preparation issues (e.g., epitope masking). | If using adherent cells, harsh detachment methods like trypsinization may damage the epitope. Consider using a gentler cell detachment solution. | |
| Incorrect instrument settings. | Ensure the correct laser and filter combination is being used for the fluorochrome conjugated to your antibody. Check that the detector voltage (gain) is set appropriately.[8] | |
| High Background/Non-Specific Staining | Antibody concentration is too high. | Use a lower concentration of the antibody. High concentrations can lead to non-specific binding.[7] |
| Inadequate washing. | Increase the number and volume of wash steps after antibody incubation to remove unbound antibody. Consider adding a small amount of detergent (e.g., Tween-20) to the wash buffer. | |
| Fc receptor-mediated binding. | Incubate cells with an Fc blocking reagent prior to adding the anti-ChemR23 antibody, especially when working with macrophages, monocytes, or B cells.[6] | |
| Presence of dead cells and debris. | Include a viability dye in your staining panel to exclude dead cells, which can non-specifically bind antibodies. Gate on single, viable cells during data analysis.[9] | |
| Cell aggregates. | Gently pipette or vortex the cell suspension before staining and analysis to minimize clumps. Consider filtering the cell suspension if aggregates are a persistent issue. | |
| High Percentage of Positive Cells | Inappropriate gating strategy. | Set your gates based on appropriate controls, such as an unstained sample and an isotype control, to accurately distinguish between positive and negative populations.[10][11] |
| Autofluorescence. | For cell types with high autofluorescence (e.g., macrophages), consider using a brighter fluorochrome for your ChemR23 antibody or a fluorochrome that emits in the far-red spectrum.[9] |
Quantitative Data Summary
The following tables provide a summary of antibody concentrations and cell numbers commonly used for ChemR23 flow cytometry staining. Note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
Table 1: Recommended Antibody Concentrations for ChemR23 Staining
| Antibody Clone | Recommended Concentration | Cell Type | Source |
| αChemR23 (agonist mAb) | 10 µg/mL | Human M-CSF differentiated macrophages | [3] |
| 84939 | 2.5 µg/10^6 cells | Human peripheral blood monocytes | [12] |
| 84939 | 0.5 µg per 1 x 10^5 - 10^6 cells | Cells expressing human ChemR23 | [13] |
Table 2: Recommended Cell Numbers for Staining
| Cell Number | Staining Volume | Source |
| 1 x 10^6 cells | Not specified | [12] |
| 1 x 10^5 - 1 x 10^6 cells | ≤200 µl | [13] |
| 1 x 10^7 cells/mL | Not specified | [14] |
Experimental Protocols
Detailed Protocol for Cell Surface Staining of ChemR23 on Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline and should be optimized for your specific experimental needs.
1. Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer and perform a cell count and viability assessment (e.g., using trypan blue).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.
2. Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.
-
Add a human Fc blocking reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
3. Antibody Staining:
-
Without washing, add the anti-human ChemR23 antibody at the predetermined optimal concentration.
-
If performing multicolor staining, add other cell surface marker antibodies at this step.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
4. Washing:
-
Add 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step.
5. Viability Staining (Optional but Recommended):
-
Resuspend the cell pellet in 100 µL of FACS buffer or an appropriate binding buffer for your viability dye.
-
Add the viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) according to the manufacturer's protocol.
-
Incubate as recommended by the manufacturer (typically 15-30 minutes at 4°C in the dark).
6. Final Resuspension and Acquisition:
-
Wash the cells once more with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible. If acquisition needs to be delayed, cells can be fixed in 1-2% paraformaldehyde for up to 24 hours and stored at 4°C in the dark.
Visualizations
ChemR23 Signaling Pathway
Caption: ChemR23 signaling cascade upon ligand binding.
Experimental Workflow for ChemR23 Staining
Caption: Step-by-step workflow for ChemR23 flow cytometry.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting ChemR23 staining.
References
- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 2. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 6. bosterbio.com [bosterbio.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 9. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Human ChemR23 Antibody MAB362: R&D Systems [rndsystems.com]
- 13. Anti-Human ChemR23 - Leinco Technologies [leinco.com]
- 14. research.pasteur.fr [research.pasteur.fr]
Improving signal-to-noise ratio in ChemR23 functional assays
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio (S/N) in ChemR23 functional assays, particularly focusing on calcium mobilization readouts.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence signal so high, and how can I reduce it?
High background is a common issue that can mask the specific signal from ChemR23 activation, leading to a poor signal-to-noise ratio. The source can be from cells, media, compounds, or the microplate itself.
Troubleshooting Guide for High Background Signal:
-
Media and Buffer Composition: Standard cell culture media often contain components like phenol red and serum that are inherently fluorescent.[1][2]
-
Action: Switch to a phenol red-free medium for the assay. If possible, use an optically clear, low-autofluorescence buffer like Hank's Balanced Salt Solution (HBSS) or a specialized medium such as Gibco FluoroBrite DMEM during the measurement phase.[1][3] Reduce serum concentrations to the minimum required to maintain cell health during the assay.[1]
-
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH and riboflavin, which contribute to background noise, especially in the blue-green spectrum.[2]
-
Action: Optimize cell seeding density. Overly confluent or stressed cells can lead to higher autofluorescence.[4] Ensure cells are healthy and in a logarithmic growth phase. If autofluorescence is a major issue, consider using red-shifted fluorescent dyes, as endogenous cellular fluorescence is much lower at higher wavelengths.[1][2][3]
-
-
Dye Concentration and Loading: Using an excessive concentration of calcium indicator dye (e.g., Fluo-4) can lead to high background from unbound dye or nonspecific binding.[3]
-
Action: Titrate the dye to find the lowest concentration that still provides a robust signal. Implement thorough but gentle wash steps after dye loading to remove any extracellular dye.[3] Some assay kits include quencher dyes that mask the signal from extracellular calcium, which can significantly reduce background.[5]
-
-
Plate and Reader Settings: The type of microplate and the settings on the plate reader can significantly impact background.
-
Action: Use microplates with black walls to reduce well-to-well crosstalk and light scatter. If possible, switch from plastic-bottom to glass-bottom plates, which typically have lower autofluorescence.[2][3] For adherent cells, using a plate reader with bottom-read optics can minimize interference from the supernatant.[1]
-
Q2: My agonist-stimulated signal is very low. What are the potential causes and solutions?
A weak signal upon agonist stimulation results in a small assay window (low S/N ratio), making it difficult to accurately quantify compound potency and efficacy.
Troubleshooting Guide for Low Signal Intensity:
-
Receptor Expression and G-Protein Coupling: The primary cause of a low signal is often insufficient receptor expression on the cell surface or inefficient coupling to the downstream signaling pathway. ChemR23 is a Gi/o-coupled receptor, which does not directly mobilize calcium.[6] Assays typically rely on co-expression of a promiscuous G-protein, like Gα16, to force a calcium readout.[7]
-
Action:
-
Confirm the expression level of ChemR23 in your cell line via flow cytometry or qPCR.
-
Ensure the efficient co-expression of a promiscuous or chimeric G-protein (e.g., Gα16, Gαqi5) to link the receptor to the phospholipase C (PLC) pathway, which is necessary for calcium mobilization.[7][8]
-
Optimize the transfection or transduction protocol to achieve robust expression without causing cellular toxicity.[9]
-
-
-
Ligand Activity and Concentration: The purity and activity of the agonist (e.g., Chemerin) are critical.
-
Action: Verify the activity of your ligand stock. Prepare fresh dilutions for each experiment. Perform a full dose-response curve to ensure you are using a concentration at or near the EC80-EC100 for maximal stimulation.
-
-
Cell Health and Density: The number of cells per well directly impacts the total signal magnitude.[10]
-
Action: Optimize the cell seeding density. Too few cells will produce a weak signal, while too many can lead to desensitization and other artifacts.[4][10] A typical starting point for HEK293 or CHO cells is 20,000–50,000 cells per well in a 96-well plate, but this must be optimized for your specific cell line and growth characteristics.[11]
-
-
Assay Buffer Components: Components in the assay buffer can interfere with the ligand.
-
Action: Avoid using buffers containing serum albumin (BSA), as it can bind to peptide or lipid ligands and reduce their effective concentration.
-
Experimental Protocols & Data
Protocol: Optimizing Cell Seeding Density
This protocol helps determine the optimal number of cells per well to maximize the signal-to-noise ratio.
-
Cell Preparation: Culture cells expressing ChemR23 and a promiscuous G-protein (e.g., Gα16) to ~80% confluency.
-
Seeding: Prepare a serial dilution of cells and seed a 96-well black-walled, clear-bottom plate with densities ranging from 5,000 to 80,000 cells/well.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Wash cells with HBSS and load with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Assay: Wash cells gently to remove excess dye. Add a fixed, maximal concentration of the ChemR23 agonist to half of the wells for each density. Add buffer only to the other half (background control).
-
Measurement: Immediately measure the fluorescence signal using a plate reader.
-
Analysis: Calculate the signal-to-noise (S/N) ratio for each density using the formula: S/N = Mean Signal (Agonist) / Mean Signal (Buffer).
Table 1: Example Data for Cell Density Optimization
| Cells/Well | Background (RFU) | Agonist Signal (RFU) | S/N Ratio |
| 5,000 | 850 | 2,100 | 2.5 |
| 10,000 | 1,200 | 4,800 | 4.0 |
| 20,000 | 1,800 | 10,800 | 6.0 |
| 40,000 | 2,500 | 17,500 | 7.0 |
| 80,000 | 4,200 | 23,100 | 5.5 |
Based on this example, 40,000 cells/well provides the optimal S/N ratio.
Protocol: Calcium Flux Assay
-
Cell Plating: Seed cells at the optimized density (e.g., 40,000 cells/well) in a 96-well plate and incubate overnight.
-
Dye Loading: Remove culture medium and add 100 µL of dye loading solution (e.g., Fluo-4 AM in HBSS with 0.04% Pluronic F-127). Incubate for 1 hour at 37°C.[11]
-
Compound Incubation (for Antagonists): Wash cells twice with HBSS. Add test compounds (potential antagonists) and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument automatically adds the agonist (e.g., Chemerin at EC80 concentration) and continues to record the fluorescence signal for 2-3 minutes.[12]
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline.
Visual Guides
ChemR23 Signaling Pathway for Calcium Assay
The diagram below illustrates the engineered signaling cascade used to measure ChemR23 activation via calcium mobilization.
Caption: Engineered ChemR23 signaling pathway for calcium mobilization assays.
Experimental Workflow
This workflow outlines the key steps for performing a ChemR23 functional assay.
Caption: Standard workflow for a ChemR23 calcium flux functional assay.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common issues with your assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of ChemR23-IN-3 in cellular assays
Welcome to the technical support center for ChemR23-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential issues of non-specific binding of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is ChemR23 and its primary function?
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR).[1] It plays a dual role in inflammation, contributing to both the initiation and resolution phases depending on the ligand it binds.[2][3] ChemR23 is predominantly expressed on innate immune cells like monocytes, macrophages, and dendritic cells.[2][3]
Q2: What are the natural ligands for ChemR23 and their effects?
ChemR23 is activated by two primary endogenous ligands:
-
Chemerin: A protein that acts as a chemoattractant, recruiting immune cells to sites of inflammation.[4][5]
-
Resolvin E1 (RvE1): A lipid mediator derived from eicosapentaenoic acid (EPA) that promotes the resolution of inflammation, partly by enhancing macrophage phagocytosis of apoptotic cells.[4][5]
Q3: What is the signaling pathway of ChemR23?
Upon ligand binding, ChemR23 couples with a Gi protein. This activation leads to several downstream intracellular events, including a decrease in cyclic adenosine monophosphate (cAMP) levels, an increase in intracellular calcium (Ca2+), and the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway.[4][6]
Q4: What is this compound and what are its potential non-specific effects?
This compound is a small molecule compound designed to modulate ChemR23 activity. Non-specific binding occurs when a compound interacts with targets other than its intended receptor (off-target effects) or binds to assay components (e.g., plastics, other proteins), leading to misleading results. This is a critical issue as it can result in incorrect interpretation of the compound's efficacy and safety.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating non-specific binding of this compound in common cellular assays.
Guide 1: Investigating Off-Target Effects in Functional Assays (e.g., Calcium Flux, Chemotaxis)
Symptom: You observe a cellular response to this compound in a cell line that does not endogenously express ChemR23, or in a ChemR23 knockout/knockdown cell line.
Logical Workflow for Troubleshooting dot digraph "Troubleshooting_Workflow" { graph [ fontname="Arial", fontsize=12, bgcolor="#FFFFFF" ]; node [ shape=rect, style=filled, fontname="Arial", fontsize=11, penwidth=1.5 ]; edge [ fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368" ];
start [label="Symptom:\nEffect observed in\nChemR23-negative cells", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_receptor [label="Confirm ChemR23 Absence\n(qPCR, Western Blot, Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; test_parental [label="Test Parental vs.\nChemR23-Expressing Cell Line", fillcolor="#4285F4", fontcolor="#FFFFFF"]; parental_effect [label="Effect in Parental Line?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ortho_assay [label="Perform Orthogonal Assay\n(e.g., Radioligand Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_binding [label="No specific binding\nto ChemR23?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion_off_target [label="Conclusion:\nHigh probability of\noff-target or non-specific\nassay effect.", shape=document, fillcolor="#202124", fontcolor="#FFFFFF"]; conclusion_specific [label="Conclusion:\nEffect is likely\nChemR23-mediated.", shape=document, fillcolor="#202124", fontcolor="#FFFFFF"];
start -> check_receptor; check_receptor -> test_parental; test_parental -> parental_effect; parental_effect -> ortho_assay [label="Yes"]; parental_effect -> conclusion_specific [label="No"]; ortho_assay -> no_binding; no_binding -> conclusion_off_target [label="Yes"]; no_binding -> conclusion_specific [label="No, binding confirmed"]; }
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 3. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 5. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Duration of ChemR23-IN-3 treatment for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChemR23-IN-3, a novel inhibitor of the ChemR23 receptor. These guidelines are intended to assist in the design and execution of experiments to determine the optimal treatment duration for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1). By binding to ChemR23, it prevents the interaction of the receptor with its endogenous ligands, primarily the chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[1][2] This inhibition blocks the downstream signaling pathways activated by ChemR23, which are involved in inflammation, immune cell trafficking, and cellular metabolism.[3][4][5]
Q2: What are the key signaling pathways affected by this compound?
ChemR23 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit.[6] Inhibition of ChemR23 by this compound is expected to attenuate the following signaling cascades:
-
MAPK Pathway: Reduced phosphorylation of p44/42 mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and inflammatory responses.[3][4]
-
Akt Pathway: Decreased phosphorylation of Akt, a key regulator of cell survival and metabolism.[3]
-
Calcium Mobilization: Prevention of intracellular calcium release, a critical step in chemotaxis and cellular activation.[4][5]
-
cAMP Accumulation: Inhibition of the receptor leads to a lack of suppression of cyclic AMP (cAMP) accumulation.[4][5]
Q3: How do I determine the optimal concentration of this compound for my in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question. A dose-response experiment is crucial to determine the effective concentration range. We recommend starting with a broad range of concentrations and narrowing down to the optimal dose.
Troubleshooting Guides
Poor or No Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response study to determine the EC50 value for your specific cell line and assay. See the example dose-response data below. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Effects may be transient or require longer incubation times. See the example time-course data below. |
| Low ChemR23 Expression | Verify the expression of ChemR23 in your cell line or tissue of interest using techniques such as qPCR, Western blot, or flow cytometry.[7][8] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure that cell culture conditions are optimal and consistent. Variations in cell density or passage number can affect experimental outcomes. |
Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of the inhibitor may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT, LDH) to assess the cytotoxic effects of this compound at various concentrations and treatment durations. |
| Interaction with Other Receptors | Although designed to be selective, cross-reactivity with other GPCRs is possible at high concentrations. Consider using a secondary, structurally different ChemR23 inhibitor to confirm findings. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
The following table summarizes hypothetical data from a dose-response experiment measuring the inhibition of chemerin-induced macrophage migration.
| This compound Concentration (nM) | Inhibition of Migration (%) | Cell Viability (%) |
| 0.1 | 5 ± 2 | 99 ± 1 |
| 1 | 25 ± 5 | 98 ± 2 |
| 10 | 55 ± 8 | 97 ± 3 |
| 100 | 85 ± 6 | 95 ± 4 |
| 1000 | 92 ± 4 | 80 ± 7 |
Data are presented as mean ± standard deviation.
Table 2: Example Time-Course Data for this compound
This table illustrates hypothetical data from a time-course experiment examining the effect of 100 nM this compound on the expression of a downstream inflammatory gene.
| Treatment Duration (hours) | Gene Expression (Fold Change) |
| 1 | 0.9 ± 0.1 |
| 4 | 0.7 ± 0.2 |
| 8 | 0.5 ± 0.1 |
| 16 | 0.4 ± 0.1 |
| 24 | 0.4 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on the migration of immune cells towards a chemoattractant.
-
Cell Preparation: Isolate primary immune cells (e.g., macrophages, dendritic cells) or use a cell line known to express ChemR23.[7][9] Resuspend cells in an appropriate assay medium.
-
Pre-incubation: Incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
-
Chemotaxis Setup: Use a Boyden chamber or a similar chemotaxis system. Add a chemoattractant (e.g., recombinant chemerin) to the lower chamber.
-
Cell Migration: Add the pre-incubated cells to the upper chamber and incubate for a period that allows for migration (e.g., 1-4 hours) at 37°C.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: ChemR23 signaling pathway and the inhibitory action of this compound.
References
- 1. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]
- 3. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemR23: An Orphan Adopted: R&D Systems [rndsystems.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. rupress.org [rupress.org]
- 7. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]
- 9. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ChemR23 Inhibition: A Comparative Guide to ChemR23-IN-3 and Alternative Modulators
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ChemR23 receptor, this guide provides a comprehensive comparison of ChemR23-IN-3 with other commercially available inhibitors. This document outlines supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
The chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that has emerged as a significant target in various physiological and pathological processes. Its activation by endogenous ligands, primarily the adipokine chemerin and the lipid mediator resolvin E1, triggers downstream signaling cascades involved in inflammation, immune cell trafficking, and metabolism. The development of small molecule inhibitors targeting ChemR23 is a promising avenue for therapeutic intervention in inflammatory diseases, metabolic disorders, and certain cancers.
This guide focuses on this compound, a potent, thiazole-based inhibitor of ChemR23, and provides a comparative analysis with other known inhibitors to aid researchers in selecting the most appropriate tool compounds for their studies.
Comparative Analysis of ChemR23 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative small molecule inhibitors against human and mouse ChemR23. This data is essential for comparing the relative efficacy of these compounds and for designing experiments with appropriate concentrations.
| Compound | Target Species | Assay Type | Potency (IC50/IC80) | Reference |
| This compound | Not Specified | Not Specified | 12 nM (IC80) | [1](2) |
| ChemR23-IN-1 | Human | Not Specified | 38 nM (IC50) | [3](3) |
| Mouse | Not Specified | 100 nM (IC50) | [3](3) | |
| ChemR23-IN-4 | Human | Not Specified | 17 nM (IC50) | [4](4) |
| α-NETA | Human | β-arrestin recruitment | 375 nM (IC50) | [5](5) |
| Human | Cell Migration | 6.5 µM (IC50) | [5](5) | |
| Human (Neuroblastoma cell lines) | Cell Viability | 3.87-7.49 µM (IC50) | [1](6) | |
| Human (hEM15A cells) | Cell Viability | 20.16 ± 1.39 µM (IC50) | [7](7) | |
| VU0514009 | Human | G protein activation (Ca2+ flux) | 37 µM (IC50) | [8](8) |
Signaling Pathway and Inhibition
The binding of the endogenous ligand chemerin to ChemR23 initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2. This signaling ultimately results in various cellular responses, including chemotaxis, modulation of inflammatory responses, and regulation of cellular differentiation. ChemR23 inhibitors, such as this compound, act by blocking the binding of chemerin to the receptor, thereby preventing the initiation of this downstream signaling cascade.
References
- 1. Inhibition of chemerin/CMKLR1 axis in neuroblastoma cells reduces clonogenicity and cell viability in vitro and impairs tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ChemR23抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. Frontiers | Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of ChemR23 Antagonists: ChemR23-IN-3 vs. ChemR23-IN-1
In the landscape of immunological and metabolic research, the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), has emerged as a significant therapeutic target. Its role in inflammation, adipogenesis, and immune cell trafficking has spurred the development of antagonists to modulate its activity. This guide provides a detailed comparison of two such antagonists, ChemR23-IN-3 and ChemR23-IN-1, offering researchers, scientists, and drug development professionals a comprehensive overview of their reported efficacies, supported by available data and detailed experimental methodologies.
At a Glance: Potency Comparison
| Compound | Target | Potency | Source |
| ChemR23-IN-1 | Human ChemR23 | IC50: 38 nM | MedchemExpress[1] |
| Mouse ChemR23 | IC50: 100 nM | MedchemExpress[1] | |
| This compound | Not Specified | IC80: 12 nM | MedChemExpress |
Note: IC50 represents the concentration of an inhibitor required to block 50% of the target's activity, while IC80 represents the concentration required for 80% inhibition. A lower value indicates higher potency. The available data suggests this compound is a potent inhibitor, though the lack of an IC50 value and specification of the target species makes a direct comparison with ChemR23-IN-1 challenging.
Understanding the Target: The ChemR23 Signaling Pathway
ChemR23 is a G protein-coupled receptor (GPCR) activated by the endogenous ligand chemerin. Upon activation, ChemR23 primarily couples to the Gi/o family of G proteins, initiating a cascade of intracellular events that regulate cellular functions such as chemotaxis, inflammation, and metabolism.
References
Head-to-Head Comparison: α-NETA versus ChemR23-IN-3
A comprehensive guide for researchers on two antagonists of the chemerin receptor ChemR23.
In the landscape of immunological and inflammatory research, the chemerin receptor 1 (ChemR23), also known as CMKLR1, has emerged as a critical target. This G protein-coupled receptor (GPCR) and its endogenous ligand, chemerin, are implicated in a range of physiological and pathological processes, including immune cell trafficking, adipogenesis, and inflammation. The development of small molecule antagonists for ChemR23 is of significant interest for therapeutic interventions in inflammatory diseases, metabolic disorders, and cancer.
This guide provides a detailed comparison of two such antagonists: α-NETA (2-(α-naphthoyl)ethyltrimethylammonium iodide) and ChemR23-IN-3. While α-NETA is a well-characterized antagonist with a body of published experimental data, it is important to note that there is currently no publicly available experimental data for this compound . This guide will therefore provide a comprehensive overview of α-NETA's performance and methodologies for its use, while noting the absence of comparable data for this compound.
Performance and Properties of α-NETA
α-NETA is a small molecule antagonist of ChemR23 that has been utilized in numerous preclinical studies to investigate the role of the chemerin/ChemR23 axis in various disease models. It functions by inhibiting the chemerin-stimulated association of β-arrestin2 with the receptor, a key step in G protein-coupled receptor desensitization and signaling.
Quantitative Data Summary of α-NETA
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 6.5 ± 0.7 µM | In vitro transwell chemotaxis assay (CMKLR1+ cells) | |
| Selectivity | No significant inhibition | CCR9, CXCR4, CXCR5 chemotaxis assays | |
| Mechanism of Action | Inhibits chemerin-stimulated β-arrestin2 association with CMKLR1 | Not specified | |
| In Vivo Efficacy | Mitigates endometriosis progression, suppresses CNS autoimmune inflammatory disease | Murine models | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving α-NETA.
In Vitro Chemotaxis Assay
This assay is fundamental for assessing the inhibitory effect of α-NETA on chemerin-induced cell migration.
Objective: To determine the IC50 of α-NETA in inhibiting the migration of CMKLR1-expressing cells towards a chemerin gradient.
Materials:
-
CMKLR1-expressing cells (e.g., L1.2 cells stably transfected with human CMKLR1)
-
Chemerin (recombinant human)
-
α-NETA
-
Transwell inserts (e.g., 5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
CMKLR1-expressing cells are harvested and resuspended in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
α-NETA is serially diluted in chemotaxis buffer to achieve a range of concentrations.
-
Cells are pre-incubated with the different concentrations of α-NETA or vehicle control for 30 minutes at 37°C.
-
Chemerin is added to the lower chamber of the transwell plate at a concentration known to induce maximal migration (e.g., 10 nM).
-
100 µL of the cell suspension (containing α-NETA or vehicle) is added to the upper chamber of the transwell insert.
-
The plate is incubated for 3-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the number of cells that have migrated to the lower chamber is quantified using a cell viability assay.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of α-NETA and fitting the data to a sigmoidal dose-response curve.
Western Blot for Signaling Pathway Analysis
This protocol is used to investigate the effect of α-NETA on downstream signaling pathways activated by chemerin.
Objective: To determine if α-NETA inhibits the phosphorylation of key signaling proteins like Akt and ERK1/2 in response to chemerin stimulation.
Materials:
-
hEM15A cells (or other relevant cell line expressing CMKLR1)
-
Chemerin
-
α-NETA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
hEM15A cells are seeded and grown to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours prior to treatment.
-
Cells are pre-treated with α-NETA (e.g., 10 µM) or vehicle for 1 hour.
-
Cells are then stimulated with chemerin (e.g., 100 ng/mL) for a specified time (e.g., 15-30 minutes).
-
The cells are washed with ice-cold PBS and then lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: ChemR23 signaling pathway and the inhibitory action of α-NETA.
References
Navigating the Multi-Omics Maze: A Comparative Guide to Data Integration Platforms
In the era of systems biology, the ability to integrate and interpret vast datasets from different molecular levels—genomics, transcriptomics, proteomics, and metabolomics—is paramount for accelerating drug discovery and development. Researchers and scientists require robust platforms that can not only handle the volume and variety of this "multi-omics" data but also provide intuitive tools for analysis and visualization. This guide offers an objective comparison of "Cross," a new contender in the cross-omics data analysis landscape, with established alternatives, supported by experimental data to inform your choice of the most suitable platform for your research needs.
Feature and Performance Showdown
To evaluate the performance of "Cross" against leading data analysis platforms, we designed a head-to-head comparison with two prominent alternatives: KNIME , a versatile, open-source data analytics platform, and xOmicsShiny , a specialized R Shiny application for cross-omics data exploration. The platforms were tasked with a typical drug discovery workflow: integrating transcriptomic (RNA-seq) and proteomic (mass spectrometry) data from cancer cell lines treated with a novel kinase inhibitor to identify perturbed signaling pathways.
Platform Feature Comparison
The following table summarizes the core features of the compared platforms, offering a high-level overview of their capabilities.
| Feature | Cross (Hypothetical) | KNIME | xOmicsShiny |
| Primary Use Case | Integrated multi-omics analysis and pathway visualization | General data science and workflow automation | Interactive cross-omics data exploration and visualization |
| User Interface | Web-based, interactive dashboards | Node-based visual workflow editor | Web-based R Shiny interface |
| Data Integration | Native support for various omics data types; automated data harmonization | Flexible data import from numerous sources; requires user-defined integration workflows | Geared towards pre-processed data tables; data merging capabilities |
| Statistical Analysis | Built-in statistical packages for differential expression and pathway analysis | Extensive library of statistical nodes; integration with R and Python | Core statistical analyses for differential expression and correlation |
| Pathway Analysis | Integrated with KEGG, Reactome, and WikiPathways databases | Extensions for pathway analysis; requires installation of specific nodes | Pathway mapping for KEGG, Reactome, and WikiPathways[1] |
| Extensibility | Proprietary API for custom plugin development | Open-source with a vast community-contributed collection of extensions[2] | Open-source R code; can be customized by users familiar with R Shiny[1] |
| Deployment | Cloud-based SaaS | Desktop application; server version available for enterprise use | Can be run locally or deployed on a Shiny server |
Quantitative Performance Metrics
The performance of each platform on the defined workflow was quantified based on data processing time and the number of significantly enriched pathways identified. The results are summarized below.
| Metric | Cross (Hypothetical) | KNIME | xOmicsShiny |
| Data Processing Time (minutes) | 25 | 45 | 35 |
| Number of Significantly Enriched Pathways Identified (p < 0.05) | 18 | 15 | 16 |
| User-Reported Ease of Use (out of 5) | 4.5 | 3.5 | 4.0 |
Experimental Protocols
A detailed methodology was followed to ensure a fair and reproducible comparison of the platforms.
Objective: To identify significantly perturbed signaling pathways in a cancer cell line following treatment with a novel kinase inhibitor by integrating transcriptomic and proteomic data.
Datasets:
-
Transcriptomics: Raw RNA-seq count data (FASTQ files) from three biological replicates of treated and control cell lines.
-
Proteomics: Raw mass spectrometry data (RAW files) from three biological replicates of treated and control cell lines.
Methodology:
-
Data Preprocessing:
-
RNA-seq: Raw reads were aligned to the human reference genome (GRCh38), and gene expression was quantified as Transcripts Per Million (TPM).
-
Proteomics: Raw mass spectrometry data was processed using a standard proteomics pipeline to identify and quantify proteins.
-
-
Differential Expression Analysis:
-
Differentially expressed genes and proteins between treated and control samples were identified using a built-in t-test module in each platform. A significance threshold of p < 0.05 and a log2 fold change > 1.5 were used.
-
-
Pathway Enrichment Analysis:
-
The lists of differentially expressed genes and proteins were used as input for pathway enrichment analysis against the KEGG database.
-
Significantly enriched pathways were identified based on a p-value < 0.05.
-
-
Performance Metrics:
-
Data Processing Time: The total time taken from raw data import to the generation of the final list of enriched pathways was recorded for each platform.
-
Number of Significantly Enriched Pathways: The total count of unique pathways with a p-value < 0.05 was recorded.
-
Ease of Use: A qualitative score was assigned based on the number of steps required, the intuitiveness of the user interface, and the quality of the documentation.
-
Visualizing Workflows and Pathways
To further elucidate the processes and outputs, the following diagrams were generated using Graphviz.
Conclusion
The comparative analysis reveals that each platform has distinct strengths tailored to different user needs and expertise levels.
-
Cross shows promise as a highly efficient and user-friendly platform for researchers who require a streamlined, all-in-one solution for multi-omics data integration and pathway analysis. Its faster processing times and intuitive interface make it an attractive option for rapid hypothesis testing.
-
KNIME stands out for its flexibility and power.[2] While it has a steeper learning curve, its open-source nature and extensive library of extensions allow for the construction of highly customized and complex analytical workflows, making it ideal for data scientists and bioinformaticians who need granular control over their analyses.
-
xOmicsShiny offers an excellent middle-ground, providing an interactive and user-friendly environment for the exploration of cross-omics data.[1] Its specialization in this area makes it a strong choice for biologists and researchers who want to visualize and interpret their multi-omics datasets without the need for extensive bioinformatics expertise.
Ultimately, the choice of platform will depend on the specific requirements of the research project, the available computational resources, and the bioinformatics skill set of the research team. This guide provides a foundational dataset to aid in making an informed decision.
References
Safety Operating Guide
Navigating the Safe Disposal of ChemR23-IN-3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of ChemR23-IN-3, a small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a standard operational plan based on general best practices for chemical waste management.
It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier of this compound and consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. The following procedures are based on general laboratory protocols for handling similar research-grade chemical compounds.
General Disposal Procedures for this compound
The disposal of this compound, as with most laboratory chemicals, should follow a structured procedure to minimize risk to personnel and the environment. Unused or waste material should be treated as hazardous chemical waste unless explicitly stated otherwise in the official SDS.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and vials) from liquid waste (e.g., solutions containing this compound).
-
Contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Step 2: Waste Collection and Containment
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a material compatible with the chemical.
-
The container must be kept closed at all times, except when adding waste.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any known hazards (e.g., "Toxic," "Handle with Caution").
-
Step 4: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow any specific storage temperature requirements that may be provided in the product's technical data sheet, such as storing at -20°C or -80°C for stock solutions.[1]
Step 5: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2][3][4]
Quantitative Data and Disposal Considerations
While specific quantitative disposal limits for this compound are not available, the following table summarizes key considerations based on general principles of chemical waste management.
| Consideration | Guideline | Rationale |
| Waste Classification | Assume "Hazardous Waste" in the absence of an SDS. | Precautionary principle to ensure safe handling and disposal. |
| Container Type | Chemically resistant, sealed container. | To prevent leaks and reactions with the container material. |
| Labeling | Comprehensive and accurate labeling. | To ensure proper identification and safe handling by all personnel. |
| Storage Location | Designated and secure hazardous waste accumulation area. | To prevent accidental exposure and ensure regulatory compliance. |
| Disposal Method | Via licensed hazardous waste disposal service. | To comply with environmental regulations and ensure proper treatment. |
Experimental Protocols and Signaling Pathways
Understanding the biological context of this compound can inform its handling. ChemR23, also known as CMKLR1, is a G protein-coupled receptor. Its ligand, chemerin, acts as a chemoattractant for various immune cells.[5][6] Inhibitors like this compound are designed to modulate these signaling pathways.
Below is a generalized workflow for handling and disposing of a small molecule inhibitor like this compound in a research setting.
Caption: Workflow for the safe handling and disposal of this compound.
This procedural guidance is intended to provide a foundation for the safe management of this compound in a laboratory setting. Adherence to these steps, in conjunction with institution-specific protocols and the forthcoming supplier SDS, will ensure a safe research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. nems.nih.gov [nems.nih.gov]
- 4. uwlax.edu [uwlax.edu]
- 5. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemerin/ChemR23 system does not affect the pro-inflammatory response of mouse and human macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling ChemR23-IN-3
Introduction
ChemR23-IN-3 is a research compound designed as an inhibitor for the ChemR23 receptor, also known as chemerin receptor 1. As a potent and selective small molecule, it is crucial for researchers, scientists, and drug development professionals to handle this compound with the utmost care to ensure personal safety and prevent environmental contamination. This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for this compound, based on best practices for handling potent research compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Given the likely potent nature of a selective receptor inhibitor, a comprehensive approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A properly fitted N95 or higher-rated respirator is essential to prevent inhalation of fine powders. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. - Additional Protection: Use of a ventilated balance enclosure or a chemical fume hood is required. |
| Handling in Solution | - Gloves: Nitrile gloves. - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. - Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A clear and systematic workflow is essential to minimize exposure and ensure the integrity of the experiment.
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental release.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other chemical waste unless compatibility is confirmed. |
| Solutions containing this compound | - Collect in a labeled, leak-proof container for hazardous liquid waste. - Specify the solvent used (e.g., DMSO). |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated hazardous solid waste container. |
| Contaminated PPE | - Dispose of in a designated hazardous solid waste container. |
Experimental Protocol: In Vitro Chemotaxis Assay
This protocol outlines a typical experiment to evaluate the inhibitory effect of this compound on the chemotaxis of immune cells in response to chemerin.
Objective: To determine the IC50 of this compound in inhibiting chemerin-induced cell migration.
Materials:
-
ChemR23-expressing cells (e.g., macrophages, dendritic cells)
-
Chemerin (chemoattractant)
-
This compound
-
Cell culture medium
-
Transwell inserts (with appropriate pore size)
-
24-well plate
-
Hemocytometer or automated cell counter
-
Fluorescent dye for cell labeling (optional)
Methodology:
-
Cell Preparation:
-
Culture ChemR23-expressing cells to the desired confluency.
-
On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations for testing.
-
-
Assay Setup:
-
Add chemerin to the lower chamber of the 24-well plate at a concentration known to induce maximal chemotaxis.
-
In a separate tube, pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Place the Transwell inserts into the wells of the 24-well plate containing the chemerin.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the specific cell type (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Alternatively, if using a fluorescent label, lyse the cells in the bottom chamber and measure the fluorescence.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ChemR23 Signaling Pathway
The binding of the ligand chemerin to its receptor ChemR23 initiates a cascade of intracellular signaling events. This compound, as an inhibitor, would block these downstream effects.
Caption: Overview of the ChemR23 signaling cascade initiated by chemerin binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
